molecular formula C16H14N4O B15588004 CPI-4203

CPI-4203

Numéro de catalogue: B15588004
Poids moléculaire: 278.31 g/mol
Clé InChI: QMUCSMPNEDSGPT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

CPI-4203 is a useful research compound. Its molecular formula is C16H14N4O and its molecular weight is 278.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-ethyl-5-(2-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-3-12-14(13-7-5-4-6-10(13)2)19-15-11(8-17)9-18-20(15)16(12)21/h4-7,9,18H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUCSMPNEDSGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CPI-4203

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-4203 is a selective inhibitor of the KDM5 family of histone demethylases, with a notable potency against KDM5A. Its mechanism of action centers on the competitive inhibition of the 2-oxoglutarate (2-OG) binding site within the catalytic domain of the KDM5A enzyme. This inhibition leads to a cascade of downstream cellular effects, including the suppression of cancer cell proliferation, induction of apoptosis, and modulation of the cell cycle. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Competitive Inhibition of KDM5A

This compound exerts its biological effects by directly targeting the enzymatic activity of KDM5A, a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. These enzymes are responsible for removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a critical epigenetic modification associated with active gene transcription.

The catalytic activity of KDM5A is dependent on the presence of Fe(II) and 2-oxoglutarate (2-OG) as co-factors. This compound functions as a competitive inhibitor by binding to the 2-OG catalytic site of KDM5A. This binding event prevents the natural substrate, 2-OG, from associating with the enzyme, thereby disrupting the demethylation process. The inhibition of KDM5A by this compound leads to an increase in the global levels of H3K4 trimethylation (H3K4me3), which in turn alters gene expression patterns and triggers downstream cellular responses.

Quantitative Data: In Vitro Inhibition
CompoundTargetIC50 (nM)Inhibition TypeReference
This compoundKDM5A250Competitive with 2-oxoglutarate[1]

Cellular Effects of this compound in Cancer Models

In various in vitro cancer models, this compound has demonstrated significant anti-tumor activity. The primary cellular consequences of KDM5A inhibition by this compound include a reduction in cell proliferation and viability, the induction of programmed cell death (apoptosis), and alterations in cell cycle progression.

Inhibition of Cell Proliferation and Viability

Treatment of cancer cell lines with this compound leads to a dose-dependent decrease in cell proliferation and viability. This effect is a direct consequence of the altered gene expression landscape resulting from KDM5A inhibition, which can impact pathways crucial for cell growth and survival.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells. The inhibition of KDM5A can lead to the upregulation of pro-apoptotic genes and/or the downregulation of anti-apoptotic genes, tipping the cellular balance towards programmed cell death.

Modulation of the Cell Cycle

A key cellular effect of this compound is the modulation of the cell cycle. Inhibition of KDM5A can lead to cell cycle arrest, often at the G1 phase, preventing cancer cells from progressing through the division cycle.

Signaling Pathway

The mechanism of action of this compound can be visualized as a signaling cascade initiated by the inhibition of KDM5A.

CPI4203_Mechanism_of_Action CPI4203 This compound KDM5A KDM5A (Histone Demethylase) CPI4203->KDM5A Inhibits H3K4me3 Histone H3 Lysine 4 Trimethylation (H3K4me3) KDM5A->H3K4me3 Demethylates Two_OG 2-Oxoglutarate (Co-factor) Two_OG->KDM5A Competes with Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Regulates Cellular_Effects Cellular Effects: - Decreased Proliferation - Increased Apoptosis - Cell Cycle Arrest Gene_Expression->Cellular_Effects

Mechanism of Action of this compound

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

KDM5A Enzymatic Assay (to determine IC50)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound on KDM5A.

Materials:

  • Recombinant human KDM5A enzyme

  • Histone H3 (1-21) peptide with trimethylated lysine 4 (H3K4me3) as substrate

  • 2-Oxoglutarate (α-ketoglutarate)

  • Ascorbate

  • (NH4)2Fe(SO4)2·6H2O

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1 mg/ml BSA)

  • This compound dissolved in DMSO

  • Detection reagent (e.g., formaldehyde (B43269) dehydrogenase and NAD+ for formaldehyde detection, or specific antibody for demethylated product)

  • 96-well microplate

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant KDM5A enzyme, H3K4me3 substrate, ascorbate, and (NH4)2Fe(SO4)2.

  • Add the diluted this compound or DMSO (as a control) to the wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 2-oxoglutarate.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).

  • Add the detection reagent and incubate as required.

  • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

KDM5A_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_CPI Prepare this compound Serial Dilutions Add_Components Add Reaction Mix and This compound to Plate Prep_CPI->Add_Components Prep_Reaction Prepare Reaction Mix (Enzyme, Substrate, Co-factors) Prep_Reaction->Add_Components Pre_Incubate Pre-incubate (15 min, RT) Add_Components->Pre_Incubate Initiate Initiate Reaction (Add 2-OG) Pre_Incubate->Initiate Incubate Incubate (e.g., 60 min, 37°C) Initiate->Incubate Stop Stop Reaction Incubate->Stop Add_Detection Add Detection Reagent Stop->Add_Detection Measure Measure Signal (Plate Reader) Add_Detection->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

KDM5A Enzymatic Assay Workflow
Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on cancer cell viability.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) and incubate for a specific period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the detection of apoptosis in cancer cells treated with this compound using flow cytometry.[3][4]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound (and a DMSO vehicle control) for a predetermined time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound.[5][6][7]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound (and a DMSO vehicle control) for the desired duration.

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent and selective inhibitor of the KDM5 family of histone demethylases, with a clear mechanism of action involving competitive inhibition at the 2-oxoglutarate binding site of KDM5A. This targeted inhibition leads to significant anti-cancer effects in vitro, including the suppression of cell proliferation, induction of apoptosis, and modulation of the cell cycle. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other KDM5 inhibitors as potential cancer therapeutics. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Unveiling CPI-4203: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-4203 is a selective inhibitor of the KDM5 family of histone demethylases, which are epigenetic regulators implicated in various cancers. By competitively binding to the 2-oxoglutarate (2-OG) catalytic site of KDM5A, this compound modulates gene expression, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Discovery and Mechanism of Action

This compound was identified as a potent and selective inhibitor of the KDM5 family of enzymes. It is structurally related to the more potent inhibitor, CPI-455, and is often utilized as a control compound in research settings.[1][2] The primary mechanism of action for this compound is the competitive inhibition of the KDM5A enzyme with respect to the cofactor 2-oxoglutarate.[1] This inhibition leads to an increase in the global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a mark associated with active gene transcription. The seminal work by Vinogradova and colleagues in 2016 established the role of KDM5 inhibitors in reducing the survival of drug-tolerant cancer cells.[3]

Signaling Pathway

The inhibitory action of this compound on KDM5A initiates a cascade of events within the cell, ultimately leading to cell cycle arrest and apoptosis. The following diagram illustrates the simplified signaling pathway.

CPI-4203_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Enzymatic Inhibition cluster_2 Epigenetic Modification cluster_3 Cellular Outcomes This compound This compound KDM5A KDM5A This compound->KDM5A Inhibits H3K4me3 H3K4me3 KDM5A->H3K4me3 Demethylates 2-OG 2-OG 2-OG->KDM5A Competes with Gene Expression Modulation Gene Expression Modulation H3K4me3->Gene Expression Modulation Regulates Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) Gene Expression Modulation->Cell Cycle Arrest (G1) Apoptosis Apoptosis Gene Expression Modulation->Apoptosis

Caption: this compound signaling pathway. (Max Width: 760px)

Synthesis Pathway

The synthesis of this compound, chemically known as 6-ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, can be achieved through a multi-step process as detailed in patent literature (US9505767B2).[4] The general synthetic strategy involves the construction of the pyrazolo[1,5-a]pyrimidine (B1248293) core followed by functional group modifications. While the patent provides a general scheme, a representative synthesis is outlined below.

Experimental Workflow for Synthesis

CPI-4203_Synthesis_Workflow Start Start Step1 Condensation of aminopyrazole with a β-ketoester Start->Step1 Step2 Cyclization to form the pyrazolo[1,5-a]pyrimidinone core Step1->Step2 Step3 Introduction of the cyano group at the 3-position Step2->Step3 Step4 Alkylation to introduce the ethyl group at the 6-position Step3->Step4 Step5 Final purification and characterization Step4->Step5 End End Step5->End

Caption: Generalized synthesis workflow for this compound. (Max Width: 760px)

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC50 (KDM5A) 250 nM[1][2]
Molecular Formula C16H14N4O[2]
Molecular Weight 278.31 g/mol [2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections provide methodologies for key assays used in the characterization of this compound.

KDM5A Enzymatic Assay (AlphaLISA)

This protocol is a representative method for determining the in vitro potency of inhibitors against KDM5A.

Materials:

  • Recombinant human KDM5A enzyme

  • Biotinylated histone H3 (1-21) K4me3 peptide substrate

  • AlphaLISA® anti-H3K4me2 acceptor beads

  • Streptavidin-coated donor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 1 mM TCEP)

  • Cofactors: Ascorbic acid, (NH4)2Fe(SO4)2·6H2O, and α-ketoglutarate (2-OG)

  • This compound and control compounds

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add assay buffer to the wells of a 384-well plate.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Add the KDM5A enzyme to all wells except the negative control.

  • Add the cofactors to all wells.

  • Incubate for a short period at room temperature.

  • Initiate the reaction by adding the biotinylated H3K4me3 peptide substrate and 2-OG.

  • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • Stop the reaction by adding the AlphaLISA acceptor beads and streptavidin donor beads.

  • Incubate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaLISA-compatible plate reader.

  • Calculate the IC50 values from the resulting dose-response curves.

Cell Viability Assay (MTT)

This protocol outlines a common method for assessing the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-9)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for the desired treatment period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.[5][6]

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels and treat with this compound at various concentrations for a specified time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound serves as a valuable chemical probe for studying the biological roles of the KDM5 family of histone demethylases. Its well-defined mechanism of action and the availability of synthetic and analytical protocols make it an important tool for cancer research and drug discovery. This technical guide provides a centralized resource of key information and methodologies to facilitate further investigation into the therapeutic potential of KDM5 inhibition.

References

Unveiling CPI-4203: An In-depth Technical Guide to its Early In-Vitro Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a detailed technical overview of the early in-vitro studies of CPI-4203, a selective inhibitor of the KDM5 family of histone demethylases. The following sections present a compilation of key quantitative data, comprehensive experimental protocols, and visual representations of the associated molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics and oncology.

Quantitative Data Summary

Early in-vitro evaluations of this compound have established its potency and selectivity as a KDM5 inhibitor. The key quantitative findings from these foundational studies are summarized below.

Parameter Value Target Assay Type Notes
IC50 250 nMFull-length KDM5ABiochemical AssayCompetitive with 2-oxoglutarate (2-OG). Structurally related to CPI-455, but less potent.[1][2][3][4][5][6]
Cellular Effects Inhibition of cell proliferation, Induction of apoptosis, Modulation of cell cycleCancer Cell LinesCellular AssaysThe compound has been shown to reduce cell viability in various cancer cell line models.[1]

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are crucial for the replication and extension of these findings. The following protocols are based on generalized procedures for characterizing KDM5 inhibitors.

KDM5A Biochemical Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant KDM5A.

Objective: To quantify the in-vitro potency of this compound in inhibiting the enzymatic activity of KDM5A.

Materials:

  • Recombinant full-length KDM5A enzyme

  • H3K4me3 peptide substrate

  • alpha-ketoglutarate (2-oxoglutarate)

  • Ascorbate

  • (NH4)2Fe(SO4)2·6H2O (FAS)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)

  • This compound (serial dilutions)

  • Detection reagents (e.g., formaldehyde (B43269) detection reagent)

  • 384-well assay plates

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound to generate a range of concentrations for IC50 determination.

  • In a 384-well plate, combine the assay buffer, recombinant KDM5A enzyme, and the H3K4me3 peptide substrate.

  • Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Initiate the demethylation reaction by adding a solution containing 2-oxoglutarate, ascorbate, and FAS.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Terminate the reaction and add the detection reagent to measure the amount of formaldehyde produced, which is proportional to the demethylase activity.

  • Measure the signal using a plate reader at the appropriate wavelength.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cell Viability and Proliferation Assay

This protocol describes the assessment of the effect of this compound on the viability and proliferation of cancer cell lines.

Objective: To determine the impact of this compound on cancer cell growth and survival.

Materials:

  • Cancer cell lines (e.g., breast, lung, or colon cancer cell lines)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)

  • This compound (serial dilutions)

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates for a specified duration (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) or other relevant metrics by plotting the data.

Visualizations

Diagrams illustrating the mechanism of action and experimental workflows provide a clear and concise understanding of the scientific principles and processes.

KDM5A_Inhibition_Pathway cluster_0 KDM5A Catalytic Cycle cluster_1 Mechanism of this compound H3K4me3 Histone H3 (trimethylated Lys4) KDM5A_2OG KDM5A-Fe(II)-2-OG Complex H3K4me3->KDM5A_2OG Substrate Binding H3K4me2 Histone H3 (dimethylated Lys4) KDM5A_2OG->H3K4me2 Demethylation Succinate Succinate KDM5A_2OG->Succinate Formaldehyde Formaldehyde KDM5A_2OG->Formaldehyde CPI4203 This compound KDM5A KDM5A-Fe(II) CPI4203->KDM5A Competitively Binds to 2-OG site KDM5A->KDM5A_2OG Forms Complex Two_OG 2-Oxoglutarate (2-OG) Two_OG->KDM5A Binds to active site

Figure 1. Mechanism of KDM5A inhibition by this compound.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays start_biochem Prepare Reagents (KDM5A, Substrate, this compound) assay_plate Plate Assay Components start_biochem->assay_plate incubation_biochem Incubate at RT assay_plate->incubation_biochem readout_biochem Measure Signal incubation_biochem->readout_biochem analysis_biochem Calculate IC50 readout_biochem->analysis_biochem start_cellular Seed Cancer Cells treatment Treat with this compound start_cellular->treatment incubation_cellular Incubate (e.g., 72h) treatment->incubation_cellular viability_assay Add Viability Reagent incubation_cellular->viability_assay readout_cellular Measure Signal viability_assay->readout_cellular analysis_cellular Determine Cell Viability/Proliferation readout_cellular->analysis_cellular

Figure 2. General workflow for in-vitro assays.

References

CPI-4203 structural analysis and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to CPI-4203: A Selective KDM5 Histone Demethylase Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of the structural, chemical, and biological properties of this compound, a selective inhibitor of the KDM5 family of histone demethylases.

Core Structural and Chemical Properties

This compound, with the chemical name 6-ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, is a small molecule inhibitor.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Name 6-ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile[1]
Molecular Formula C16H14N4O[1][2]
Molecular Weight 278.31 g/mol [1]
CAS Number 1628214-07-2[1][2]
Purity >99% (HPLC)[2]
Solubility Soluble in DMSO[1]
Storage (Lyophilized) -20°C[2]
Storage (In Solution) -20°C for up to 1 month[2][3]

Mechanism of Action and Biological Activity

This compound is a selective and potent inhibitor of the KDM5 family of histone demethylases, with a reported IC50 of 250 nM for the inhibition of full-length KDM5A.[1][2][3][4] It functions as a competitive inhibitor by binding to the catalytic site of KDM5A and competing with the cofactor 2-oxoglutarate (2-OG).[3][4] KDM5A is a Jumonji C (JmjC) domain-containing histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me3/2).

The inhibition of KDM5A by this compound leads to a variety of cellular effects, making it a compound of interest in cancer research. These effects are summarized in the table below.

Biological EffectCellular ContextReference
Reduced Cell SurvivalDrug-tolerant cancer cells[1]
Apoptosis InductionCancer cell lines[4]
Senescence-[4]
Cell Cycle ArrestG1 phase[4]
Differentiation SuppressionOdontogenic differentiation, iPSC reprogramming[4]
Enhanced Efficacy of Other Agents-[4]
Reduced Drug Tolerance-[4]
Inhibition of PD-L1 Overexpression-[4]

This compound is structurally related to CPI-455 but is approximately 25-fold less potent.[1][2][3] This makes it a useful negative control in experiments involving the more potent CPI-455.[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the KDM5A-mediated histone demethylation pathway. By inhibiting KDM5A, this compound prevents the removal of methyl groups from H3K4, leading to alterations in gene expression that can impact cell cycle progression, apoptosis, and differentiation.

CPI4203_Mechanism_of_Action This compound Mechanism of Action cluster_0 Epigenetic Regulation cluster_1 Cellular Outcomes CPI4203 This compound KDM5A KDM5A (Histone Demethylase) CPI4203->KDM5A Inhibits H3K4me3 H3K4me3/2 (Active Chromatin Mark) KDM5A->H3K4me3 Demethylates Two_OG 2-Oxoglutarate (2-OG) Two_OG->KDM5A Binds to Catalytic Site Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Promotes Cell_Cycle_Arrest G1 Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Altered Differentiation Gene_Expression->Differentiation

This compound inhibits KDM5A, altering histone methylation and gene expression.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, the following are generalized methodologies for key experiments that would be used to characterize this inhibitor.

In Vitro KDM5A Inhibition Assay

Objective: To determine the IC50 of this compound for KDM5A.

Materials:

  • Recombinant full-length human KDM5A

  • H3K4me3 peptide substrate

  • Alpha-ketoglutarate (2-OG)

  • Ascorbate

  • Fe(II)

  • Formaldehyde (B43269) detection reagent (e.g., Amplite™ Fluorimetric Formaldehyde Assay Kit)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the assay buffer, recombinant KDM5A, and the this compound dilution (or DMSO for control).

  • Initiate the reaction by adding the H3K4me3 peptide substrate, 2-OG, ascorbate, and Fe(II).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the formaldehyde detection reagent.

  • Measure the fluorescence (or absorbance) using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

KDM5A_Inhibition_Assay_Workflow KDM5A Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents plate_addition Add Reagents and this compound to 384-well Plate prepare_reagents->plate_addition initiate_reaction Initiate Reaction with Cofactors and Substrate plate_addition->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction and Add Detection Reagent incubation->stop_reaction read_plate Measure Fluorescence stop_reaction->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Workflow for determining the in vitro inhibitory activity of this compound against KDM5A.
Cell-Based Assay for Target Engagement

Objective: To confirm that this compound can inhibit KDM5A activity in a cellular context.

Materials:

  • Cancer cell line with detectable KDM5A expression

  • This compound stock solution (in DMSO)

  • Cell culture medium and supplements

  • Antibodies for Western blotting (anti-H3K4me3, anti-total H3)

  • Lysis buffer

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 24-48 hours).

  • Lyse the cells and quantify the protein concentration.

  • Perform Western blotting using antibodies against H3K4me3 and total H3 (as a loading control).

  • Quantify the band intensities to determine the relative levels of H3K4me3. An increase in H3K4me3 levels with increasing this compound concentration indicates target engagement.

Preclinical and Clinical Status

The available information suggests that this compound is primarily a preclinical research compound. Searches for clinical trial data for this compound did not yield any results, indicating that it has likely not entered human clinical trials or that such data is not publicly disclosed under this identifier. Its primary utility appears to be in laboratory research, particularly as a less potent analog and control for the more active CPI-455.

Conclusion

This compound is a valuable tool for the study of KDM5 histone demethylases and their role in cancer biology and other cellular processes. Its well-defined mechanism of action as a competitive inhibitor of KDM5A, coupled with its known cellular effects, makes it a useful compound for elucidating the downstream consequences of KDM5 inhibition. While it may not be a clinical candidate itself, its use in preclinical studies contributes to the broader understanding of epigenetic regulation and the development of novel therapeutic strategies targeting histone demethylases.

References

Preliminary Research on the Biological Activity of CPI-4203: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-4203 is a selective, small-molecule inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2][3][4] Structurally related to the more potent pan-KDM5 inhibitor CPI-455, this compound serves as a valuable tool compound for studying the biological functions of KDM5 demethylases.[1][3] This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a focus on its mechanism of action and its effects on cancer cells. While detailed experimental protocols specific to this compound are not extensively publicly available, this guide furnishes generalized methodologies for the key assays used to characterize such inhibitors.

Core Biological Activity: Inhibition of KDM5 Demethylases

This compound is a competitive inhibitor of the KDM5 family of histone demethylases, with a reported half-maximal inhibitory concentration (IC50) of 250 nM for KDM5A.[1][2][3] KDM5 enzymes are responsible for removing methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), a modification associated with active gene transcription. By competitively binding to the 2-oxoglutarate (2-OG) binding site of KDM5A, this compound prevents the demethylation of H3K4.[2]

Quantitative Data
CompoundTargetIC50 (nM)SelectivityReference
This compoundKDM5A250Selective for KDM5 family[1][2][3]
CPI-455KDM5A10>200-fold selective for KDM5 over KDM2, 3, 4, 6, and 7[5][6]

Primary Biological Effect: Reduction of Drug-Tolerant Persister Cells

The most prominently reported biological effect of KDM5 inhibition by compounds such as this compound is the reduction in the survival of drug-tolerant persister (DTP) cancer cells.[7][8] DTP cells are a subpopulation of cancer cells that can survive treatment with chemotherapy or targeted agents, leading to therapeutic relapse.[7] Inhibition of KDM5 has been shown to ablate this resilient subpopulation of cancer cells.[7]

Experimental Protocols

KDM5A Biochemical Assay (AlphaLISA® Format)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a histone demethylase.

Materials:

  • Recombinant human KDM5A enzyme

  • Biotinylated histone H3 peptide substrate (e.g., H3K4me3)

  • AlphaLISA® anti-histone modification antibody (e.g., anti-H3K4me2)

  • Streptavidin-coated Donor beads

  • Anti-species IgG Acceptor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • 2-Oxoglutarate (2-OG), Ascorbate, (NH4)2Fe(SO4)2·6H2O

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well microplate

Procedure:

  • Prepare the KDM5A enzyme solution in assay buffer containing 2-OG, ascorbate, and iron.

  • Serially dilute the test compound in DMSO and then in assay buffer.

  • Add the diluted test compound and enzyme solution to the microplate wells.

  • Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and the AlphaLISA® acceptor beads and anti-H3K4me2 antibody.

  • Incubate in the dark to allow for antibody-antigen binding.

  • Add Streptavidin-coated Donor beads.

  • Incubate in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate IC50 values from the resulting dose-response curves.

Generation of Drug-Tolerant Persister (DTP) Cancer Cells

This protocol outlines a general method for establishing a population of cancer cells that are tolerant to a specific therapeutic agent.

Materials:

  • Cancer cell line of interest (e.g., PC-9 lung adenocarcinoma, MCF-7 breast cancer)

  • Appropriate cell culture medium and supplements

  • Therapeutic agent (e.g., gefitinib (B1684475) for PC-9, doxorubicin (B1662922) for MCF-7)

  • Cell culture flasks and plates

Procedure:

  • Culture the parental cancer cell line to ~70-80% confluency.

  • Treat the cells with a high concentration of the therapeutic agent (typically 10-100x the IC50) for a defined period (e.g., 24-72 hours) to kill the majority of the sensitive cells.

  • Remove the drug-containing medium and replace it with fresh, drug-free medium.

  • Allow the surviving cells to recover and repopulate the culture vessel.

  • Repeat the drug treatment and recovery cycle for several rounds to enrich for the drug-tolerant persister population.

  • The resulting DTP cell population can be maintained in culture with a lower, maintenance dose of the therapeutic agent.

Cell Viability Assay (MTT Assay)

This protocol describes a common colorimetric assay to assess the effect of a compound on the viability of DTP cells.

Materials:

  • Drug-tolerant persister (DTP) cells

  • Parental cancer cells (as a control)

  • Cell culture medium

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

Procedure:

  • Seed DTP cells and parental cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

Signaling Pathway of KDM5A Inhibition

KDM5A_Inhibition cluster_nucleus Nucleus KDM5A KDM5A H3K4me3 H3K4me3 (Active Promoters) H3K4me2 H3K4me2 H3K4me3->H3K4me2 Demethylation Gene Target Genes (e.g., Pro-survival, Drug Resistance) H3K4me3->Gene Promotes Transcription Gene Transcription Gene->Transcription CPI4203 This compound CPI4203->KDM5A Inhibition

Caption: Mechanism of KDM5A inhibition by this compound.

Experimental Workflow for Assessing this compound Effect on DTP Cells

DTP_Workflow start Parental Cancer Cells drug_treatment High-Dose Drug Treatment start->drug_treatment recovery Recovery & Repopulation drug_treatment->recovery recovery->drug_treatment Repeat Cycles dtp_cells Drug-Tolerant Persister (DTP) Cells recovery->dtp_cells cpi4203_treatment Treat with this compound (Dose-Response) dtp_cells->cpi4203_treatment viability_assay Cell Viability Assay (e.g., MTT) cpi4203_treatment->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis

Caption: Workflow for evaluating this compound's effect on DTP cell viability.

Conclusion

This compound is a selective inhibitor of KDM5 demethylases, primarily utilized as a research tool to investigate the biological consequences of KDM5 inhibition. Its most notable reported activity is the reduction of drug-tolerant persister cancer cells, a finding with potential implications for overcoming therapeutic resistance. While specific, detailed experimental protocols for this compound are not widely disseminated, the generalized methodologies provided in this guide offer a framework for the characterization of this and similar compounds. Further research is warranted to fully elucidate the therapeutic potential of targeting KDM5 enzymes with inhibitors like this compound. As of the current date, there is no publicly available information on in vivo studies or clinical trials specifically involving this compound.

References

Unraveling the Molecular Landscape of CPI-4203: A Technical Guide to its Core Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – In the rapidly evolving field of epigenetic drug discovery, the small molecule inhibitor CPI-4203 has emerged as a key tool for researchers investigating the role of histone demethylases in cancer and other diseases. This technical guide provides an in-depth analysis of the molecular targets of this compound, detailing its mechanism of action, cellular effects, and the experimental protocols used to elucidate its function. Designed for researchers, scientists, and drug development professionals, this document consolidates current knowledge to facilitate further investigation into this promising compound.

Executive Summary

This compound is a selective, cell-permeable small molecule inhibitor of the KDM5 family of histone demethylases.[1][2][3] Its primary molecular target is KDM5A, a lysine-specific demethylase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me3/2). By competitively inhibiting the binding of the co-factor 2-oxoglutarate (2-OG) to the catalytic domain of KDM5 enzymes, this compound effectively blocks their demethylase activity.[1][4] This leads to a global increase in H3K4 trimethylation, a histone mark associated with active gene transcription. The downstream consequences of KDM5 inhibition by this compound are profound, including the induction of cell cycle arrest, apoptosis, and a reduction in drug-tolerant cancer cells, making it a valuable agent for preclinical research.

Mechanism of Action

The KDM5 family of enzymes are JmjC domain-containing histone demethylases that require Fe(II) and 2-oxoglutarate (2-OG) as co-factors to catalyze the demethylation of H3K4me3 and H3K4me2. This compound exerts its inhibitory effect by competing with 2-OG for binding within the active site of the KDM5 enzyme.[1][4] This competitive inhibition prevents the demethylation of H3K4, leading to an accumulation of the H3K4me3 mark at gene promoters and a subsequent alteration in gene expression.

cluster_0 KDM5A Catalytic Cycle cluster_1 Inhibition by this compound KDM5A KDM5A-Fe(II) Complex KDM5A-Substrate-2-OG Complex KDM5A->Complex Inhibited_Complex KDM5A-CPI-4203 Complex KDM5A->Inhibited_Complex H3K4me3 H3K4me3 Substrate H3K4me3->Complex Two_OG 2-Oxoglutarate (2-OG) Two_OG->Complex O2 O2 O2->Complex Demethylation Demethylation Complex->Demethylation Demethylation->KDM5A H3K4me2 H3K4me2 Product Demethylation->H3K4me2 Succinate Succinate Demethylation->Succinate CO2 CO2 Demethylation->CO2 CPI_4203 This compound CPI_4203->Inhibited_Complex Competitive Binding

Figure 1: Mechanism of KDM5A Inhibition by this compound.

Quantitative Data: Inhibitory Potency and Selectivity

This compound has been characterized as a selective inhibitor of the KDM5 family. While comprehensive public data on its selectivity profile against a wide panel of histone demethylases is limited, its potency against KDM5A is well-documented.

Target EnzymeIC50 (nM)Notes
KDM5A 250Structurally related to CPI-455, but ~25-fold less potent.[2][3]
KDM5B Data not publicly availableExpected to be inhibited due to pan-KDM5 activity.
KDM5C Data not publicly availableExpected to be inhibited due to pan-KDM5 activity.
KDM5D Data not publicly availableExpected to be inhibited due to pan-KDM5 activity.

Further studies are required to fully elucidate the selectivity profile of this compound against other JmjC domain-containing histone demethylases, such as the KDM4 and KDM6 families.[1]

Core Signaling Pathways Modulated by this compound

The inhibition of KDM5A by this compound leads to the reactivation of gene expression programs that are often silenced in cancer. This has significant implications for several key signaling pathways that regulate cell fate.

p53 Tumor Suppressor Pathway

KDM5A is a negative regulator of the p53 signaling pathway. By repressing the expression of genes involved in protein translation, KDM5A can inhibit the translation of p53 mRNA. Inhibition of KDM5A with compounds like this compound can therefore lead to an upregulation of p53 protein levels, promoting p53-mediated apoptosis and cell cycle arrest.

CPI_4203 This compound KDM5A KDM5A CPI_4203->KDM5A inhibits Translation_Genes Eukaryotic Translation Initiation Genes KDM5A->Translation_Genes represses p53_mRNA p53 mRNA Translation_Genes->p53_mRNA translates p53_Protein p53 Protein p53_mRNA->p53_Protein Apoptosis Apoptosis p53_Protein->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest p53_Protein->Cell_Cycle_Arrest induces

Figure 2: this compound-mediated activation of the p53 pathway.
MYC Oncogene Pathway

KDM5A can cooperate with the MYC oncogene to promote tumorigenesis by activating MYC target genes. While the direct effects of this compound on this interaction are still under investigation, the general principle of KDM5A inhibition suggests that it could disrupt the oncogenic activity of MYC by altering the chromatin landscape at MYC-regulated promoters.

Cell Cycle Regulation

KDM5A has been shown to repress the expression of cell cycle inhibitors such as p27. By inhibiting KDM5A, this compound can lead to the upregulation of these inhibitors, resulting in cell cycle arrest, typically at the G1 phase.[1]

CPI_4203 This compound KDM5A KDM5A CPI_4203->KDM5A inhibits p27_Gene p27 Gene KDM5A->p27_Gene represses p27_Protein p27 Protein p27_Gene->p27_Protein expresses CDK Cyclin-Dependent Kinases (CDKs) p27_Protein->CDK inhibits Cell_Cycle_Progression G1/S Transition CDK->Cell_Cycle_Progression promotes

Figure 3: this compound-induced cell cycle arrest via p27 upregulation.

Key Experimental Protocols

The characterization of this compound and its molecular targets has relied on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro KDM5A Inhibition Assay (AlphaLISA-based)

This assay quantifies the ability of this compound to inhibit the demethylase activity of recombinant KDM5A in a cell-free system.

  • Principle: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is used to detect the product of the demethylase reaction. A biotinylated histone H3 peptide substrate trimethylated at lysine 4 (H3K4me3) is incubated with recombinant KDM5A in the presence of this compound. The reaction product, H3K4me2, is detected using an antibody specific to this modification conjugated to an acceptor bead. Streptavidin-coated donor beads bind to the biotinylated peptide. In the presence of the demethylated product, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20).

    • Serially dilute this compound in DMSO and then in the reaction buffer.

    • In a 384-well plate, add recombinant KDM5A enzyme, the biotinylated H3K4me3 peptide substrate, and the necessary co-factors (Fe(II) and 2-OG).

    • Add the diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

    • Stop the reaction by adding a solution containing AlphaLISA acceptor beads conjugated to an anti-H3K4me2 antibody.

    • Add streptavidin-coated donor beads.

    • Incubate in the dark.

    • Read the plate on an Alpha-enabled plate reader.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to KDM5A in a cellular context.

  • Principle: The binding of a ligand (this compound) to its target protein (KDM5A) can increase the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified by Western blotting.

  • Protocol:

    • Culture cells to confluency.

    • Treat one set of cells with this compound and another with vehicle (DMSO).

    • Harvest the cells, wash, and resuspend in a suitable buffer.

    • Aliquot the cell suspensions and heat them to a range of temperatures for a fixed time.

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for KDM5A.

    • Quantify the band intensities to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-Seq is employed to map the genome-wide changes in H3K4me3 occupancy following treatment with this compound.

Start Treat Cells with This compound or DMSO Crosslink Crosslink Proteins to DNA (Formaldehyde) Start->Crosslink Lyse Lyse Cells and Sonciate Chromatin Crosslink->Lyse IP Immunoprecipitate with anti-H3K4me3 Antibody Lyse->IP Reverse Reverse Crosslinks and Purify DNA IP->Reverse Library Prepare Sequencing Library Reverse->Library Sequence Next-Generation Sequencing Library->Sequence Analysis Data Analysis: Peak Calling and Differential Binding Sequence->Analysis

References

In-Depth Technical Guide: Exploratory Studies on CPI-4203 in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-4203 is a potent and selective small molecule inhibitor of the Lysine-Specific Demethylase 5A (KDM5A), a member of the KDM5 family of histone demethylases.[1][2][3][4][5] These enzymes are responsible for removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a critical epigenetic mark associated with active gene transcription. By inhibiting KDM5A, this compound competitively blocks the binding of the co-factor 2-oxoglutarate (2-OG), leading to an increase in global H3K4 trimethylation (H3K4me3) levels.[1][2] This modulation of the epigenetic landscape has significant implications for cancer therapy, particularly in the context of drug resistance. This guide summarizes the available data on this compound from cell culture studies, provides detailed experimental protocols for relevant assays, and visualizes the underlying biological pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the KDM5A enzyme. The primary role of KDM5A is to demethylate tri- and di-methylated H3K4, converting it to a di- or mono-methylated state, which is generally associated with transcriptional repression. By blocking this activity, this compound helps maintain a state of active chromatin.

Quantitative Data Summary

The primary quantitative data available for this compound from in vitro studies is its half-maximal inhibitory concentration (IC50) against the KDM5A enzyme. This compound is structurally related to a more potent KDM5 inhibitor, CPI-455, and is often used as a less potent control compound in research.[3][4]

Compound Target Assay Type IC50 (nM) Reference
This compoundKDM5AEnzymatic Assay250[1][2][3][4]
CPI-455KDM5AEnzymatic Assay~10

Signaling Pathway

The signaling pathway affected by this compound is central to epigenetic regulation of gene expression. The diagram below illustrates the mechanism of KDM5A inhibition by this compound and its downstream consequences on histone methylation and gene transcription.

G cluster_0 Epigenetic Regulation at Gene Promoter cluster_1 Pharmacological Intervention KDM5A KDM5A (Histone Demethylase) H3K4me2 H3K4me2 (Less Active Mark) KDM5A->H3K4me2 H3K4me3 H3K4me3 (Active Chromatin Mark) H3K4me3->KDM5A Demethylation Transcription Gene Transcription (Active) H3K4me3->Transcription Promotes Repression Gene Transcription (Repressed) H3K4me2->Repression Leads to CPI4203 This compound CPI4203->KDM5A Inhibits

Caption: Mechanism of KDM5A inhibition by this compound.

Experimental Protocols

While specific protocols detailing the use of this compound are not extensively published, this section provides detailed, representative methodologies for key experiments relevant to its study in cell cultures.

KDM5A Enzymatic Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound on recombinant KDM5A.

  • Objective: To measure the IC50 of this compound against KDM5A.

  • Principle: A homogeneous time-resolved fluorescence (HTRF) assay can be used. The assay measures the demethylation of a biotinylated H3K4me3 peptide substrate by KDM5A. The product, H3K4me2, is detected by a specific antibody labeled with a fluorescent donor, while the biotinylated peptide is captured by streptavidin conjugated to an acceptor fluorophore. Inhibition of KDM5A results in a decreased FRET signal.

  • Materials:

    • Recombinant human KDM5A

    • Biotinylated H3(1-21)K4me3 peptide substrate

    • α-ketoglutarate (2-OG)

    • Ascorbic acid, (NH4)2Fe(SO4)2

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BSA, 0.01% Tween-20)

    • This compound stock solution in DMSO

    • Anti-H3K4me2 antibody conjugated to Europium cryptate (donor)

    • Streptavidin-XL665 (acceptor)

    • 384-well low-volume plates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

    • Add KDM5A enzyme to the wells of the 384-well plate.

    • Add the diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding a substrate mix containing the H3K4me3 peptide, 2-OG, and co-factors.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding the detection mix containing the Europium-labeled antibody and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Cell Viability Assay

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.

  • Objective: To determine the effect of this compound on cell proliferation and cytotoxicity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

    • Complete cell culture medium

    • This compound stock solution in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for Histone Modifications

This protocol details the detection of changes in global H3K4me3 levels in cells treated with this compound.

  • Objective: To qualitatively and quantitatively assess the increase in H3K4me3 levels following KDM5A inhibition by this compound.

  • Principle: Western blotting uses antibodies to detect specific proteins separated by size via gel electrophoresis. In this case, total histones are extracted from treated cells, and an antibody specific to the H3K4me3 mark is used for detection.

  • Materials:

    • Cancer cell line of interest

    • This compound

    • Cell lysis buffer and histone extraction buffer

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture cells to ~80% confluency and treat with various concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).

    • Harvest the cells and perform histone extraction according to standard protocols.

    • Quantify the protein concentration of the histone extracts.

    • Denature the histone samples and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the anti-total Histone H3 antibody as a loading control.

    • Perform densitometric analysis to quantify the relative changes in H3K4me3 levels.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of this compound.

G cluster_assays Cellular Assays cluster_data Data Analysis start Start: Select Cancer Cell Line culture Cell Culture and Seeding (e.g., 96-well plates) start->culture treat Treatment with this compound (Dose-Response) culture->treat incubate Incubation (e.g., 24-72 hours) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot (for H3K4me3) incubate->western facs Flow Cytometry (Cell Cycle Analysis) incubate->facs viability_analysis Calculate % Viability and IC50 viability->viability_analysis western_analysis Densitometry of Bands (Normalize to H3) western->western_analysis facs_analysis Quantify Cell Cycle Phases (G1, S, G2/M) facs->facs_analysis end Conclusion: Characterize Cellular Effects viability_analysis->end western_analysis->end facs_analysis->end

Caption: Experimental workflow for this compound cell culture studies.

Conclusion

This compound is a valuable research tool for studying the biological roles of the KDM5 family of histone demethylases. Its primary mechanism of action, the competitive inhibition of KDM5A, leads to a direct increase in the H3K4me3 epigenetic mark. While less potent than other compounds in its class, its well-defined IC50 and clear mechanism make it an effective control and exploratory compound in cell culture-based studies. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the cellular consequences of KDM5A inhibition and the potential therapeutic applications of modulating this critical epigenetic pathway.

References

Foundational Research on CPI-4203: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-4203 is a selective, small-molecule inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes. As a structural analog of the more potent KDM5 inhibitor, CPI-455, this compound serves as a valuable tool compound for studying the biological roles of KDM5 enzymes. KDM5A, a key member of this family, is a histone H3 lysine (B10760008) 4 (H3K4) demethylase that plays a crucial role in transcriptional regulation and has been implicated in cancer progression and the development of drug-tolerant persister cells. This guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and associated signaling pathways.

Core Concepts

This compound functions as a competitive inhibitor of KDM5A, acting at the 2-oxoglutarate (2-OG) binding site.[1] By blocking the catalytic activity of KDM5A, this compound leads to an increase in the global levels of H3K4 trimethylation (H3K4me3), a histone mark associated with active gene transcription.[2] The foundational research on this compound and its more potent analog, CPI-455, was detailed in the 2016 Nature Chemical Biology publication by Vinogradova, M., et al., titled "An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells."[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its related, more potent analog, CPI-455.

Table 1: In Vitro Potency of KDM5 Inhibitors

CompoundTargetAssay TypeIC50Reference
This compound KDM5AEnzymatic Assay250 nM[3]
CPI-455KDM5AEnzymatic Assay10 nM[1]

Table 2: Cellular Activity of KDM5 Inhibitor CPI-455 in Luminal Breast Cancer Cell Lines

Cell LineTreatmentAssayIC50 (µM)Reference
MCF-7CPI-455Cell Viability35.4[1]
T-47DCPI-455Cell Viability26.19[1]
EFM-19CPI-455Cell Viability16.13[1]

Note: Specific cellular activity data for this compound from the foundational paper is not publicly available. The data for the more potent analog, CPI-455, is provided for context.

Experimental Protocols

Detailed experimental protocols from the foundational research paper are not fully available in the public domain. The following are representative protocols for the key experiments cited, based on standard laboratory methods.

KDM5A Enzymatic Assay

This protocol is a generalized procedure for determining the in vitro potency of KDM5A inhibitors.

1. Reagents and Materials:

  • Recombinant full-length human KDM5A enzyme

  • Biotinylated histone H3 (1-21) peptide substrate with trimethylated lysine 4 (H3K4me3)

  • AlphaScreen® Glutathione Donor Beads

  • AlphaScreen® Streptavidin Acceptor Beads

  • Anti-H3K4me2 antibody

  • 2-oxoglutarate (2-OG)

  • Ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O

  • HEPES buffer, pH 7.5

  • Tween-20

  • Bovine Serum Albumin (BSA)

  • This compound and other test compounds

  • 384-well microplates

2. Procedure:

  • Prepare an assay buffer containing HEPES, BSA, Tween-20, ascorbic acid, and (NH₄)₂Fe(SO₄)₂.

  • Serially dilute this compound in DMSO and then in the assay buffer.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the KDM5A enzyme to the wells.

  • Initiate the demethylation reaction by adding the H3K4me3 peptide substrate and 2-OG.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the anti-H3K4me2 antibody, Donor beads, and Acceptor beads.

  • Incubate in the dark at room temperature to allow for bead binding.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of a compound on cell proliferation.

1. Reagents and Materials:

  • Cancer cell lines (e.g., MCF-7, PC-9)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

2. Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes a flow cytometry-based method to quantify apoptosis.

1. Reagents and Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

2. Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Experimental Workflows

KDM5A Inhibition Signaling Pathway

Inhibition of KDM5A by this compound leads to an increase in H3K4me3 levels, which in turn affects the transcription of various genes involved in cell cycle regulation, apoptosis, and drug resistance.

KDM5A_Inhibition_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects CPI4203 This compound KDM5A KDM5A CPI4203->KDM5A Inhibits H3K4me3 Histone H3 Lysine 4 Trimethylation (H3K4me3) KDM5A->H3K4me3 Demethylates Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Drug_Sensitivity Increased Drug Sensitivity Gene_Expression->Drug_Sensitivity

Caption: KDM5A inhibition by this compound increases H3K4me3, altering gene expression and cellular outcomes.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical workflow for characterizing the activity of a KDM5 inhibitor like this compound.

Experimental_Workflow Start Start Enzymatic_Assay Biochemical Assay: KDM5A Enzymatic Inhibition Start->Enzymatic_Assay Cell_Culture Cell-Based Assays: Cancer Cell Lines Start->Cell_Culture Results Data Analysis & Interpretation Enzymatic_Assay->Results Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis H3K4me3_Analysis Target Engagement: Global H3K4me3 Levels Cell_Culture->H3K4me3_Analysis Viability->Results Apoptosis->Results Western_Blot Western Blot or Mass Spectrometry H3K4me3_Analysis->Western_Blot Western_Blot->Results

Caption: Workflow for characterizing this compound's biochemical and cellular activities.

References

Methodological & Application

Application Notes and Protocols for CPI-4203 in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CPI-4203 is a selective inhibitor of the KDM5 family of histone demethylases, which are epigenetic regulators often implicated in cancer development and drug resistance. As a competitive inhibitor of 2-oxoglutarate, this compound specifically targets the catalytic activity of KDM5 enzymes, with a reported IC50 of 250 nM for KDM5A. Inhibition of KDM5A leads to an increase in the global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a mark associated with active gene transcription. This modulation of the epigenetic landscape can, in turn, affect various cellular processes, including cell proliferation, cell cycle progression, and apoptosis.[1] Consequently, this compound is a valuable tool for investigating the role of KDM5 demethylases in cancer biology and for assessing their potential as therapeutic targets.

These application notes provide a detailed protocol for utilizing this compound to assess its effects on the viability and proliferation of cancer cell lines. The primary assay described is a colorimetric cell viability assay, a common method for evaluating the cytotoxic and cytostatic effects of chemical compounds.

Data Presentation

The following table summarizes the anti-proliferative activity of a potent KDM5 inhibitor, CPI-455, which is structurally related to this compound, in various breast cancer cell lines. While specific IC50 values for this compound are not publicly available, the data for the more potent analog, CPI-455, provide a valuable reference for the expected range of activity.

Cell LineCancer TypeIC50 (µM) for CPI-455
MCF-7Luminal Breast Cancer35.4
T-47DLuminal Breast Cancer26.19
EFM-19Luminal Breast Cancer16.13

Data sourced from MedchemExpress.[1]

Experimental Protocols

Cell Viability Assay Using a Tetrazolium-Based Reagent (e.g., MTT or WST-8)

This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells using a tetrazolium-based colorimetric assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-9)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution prepared in DMSO)

  • 96-well flat-bottom tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Tetrazolium-based cell viability assay reagent (e.g., MTT, WST-8 from a commercial kit)

  • Solubilization solution (if using MTT, e.g., DMSO or a specialized buffer)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) as controls.

    • Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).

  • Cell Viability Measurement:

    • Following the incubation period, add the tetrazolium-based reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-8 solution to each 100 µL well).

    • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.

    • If using MTT, after the incubation, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for WST-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) value from the curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

KDM5A_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CPI4203 This compound KDM5A KDM5A CPI4203->KDM5A Inhibits H3K4me3 H3K4me3 (Active Transcription) KDM5A->H3K4me3 Demethylates CellCycleGenes Cell Cycle Genes (e.g., p16, p21, p27) H3K4me3->CellCycleGenes Activates CyclinD1 Cyclin D1 H3K4me3->CyclinD1 Represses (via KDM5A) Proliferation Cell Proliferation CellCycleGenes->Proliferation Inhibits CyclinD1->Proliferation Promotes PI3K_AKT PI3K/AKT Pathway PI3K_AKT->KDM5A Regulates Cell_Viability_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with This compound incubate1->treat_cells incubate2 Incubate (e.g., 72h) treat_cells->incubate2 add_reagent Add Viability Reagent incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 read_plate Measure Absorbance incubate3->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Use of KDM5 Inhibitors in Animal Models: A Focus on CPI-4203 and its Potent Analog, CPI-455

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CPI-4203 is a selective inhibitor of the KDM5 family of histone demethylases, with an IC50 of 250 nM for KDM5A.[1][2] It functions as a competitive inhibitor by binding to the 2-oxoglutarate (2-OG) catalytic site of KDM5 enzymes. Structurally, this compound is closely related to the more potent pan-KDM5 inhibitor, CPI-455 (IC50 of 10 nM for KDM5A), and is often utilized as a control compound in research settings.[2][3] This document provides detailed application notes and protocols for the use of this class of inhibitors in animal models, primarily drawing upon in vivo data available for CPI-455 due to the limited public information on this compound's use in such models. Preclinical studies have demonstrated that KDM5A inhibitors can effectively reduce tumor size and improve survival rates in mouse models of cancer.[4]

Mechanism of Action: The KDM5 family of enzymes, which includes KDM5A, KDM5B, KDM5C, and KDM5D, are critical regulators of gene expression. They remove methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5, compounds like this compound and CPI-455 lead to an increase in global H3K4 trimethylation (H3K4me3), which can reactivate tumor suppressor genes and inhibit the proliferation of cancer cells.[4][5]

Data Presentation

In Vivo Efficacy of KDM5 Inhibitors in Mouse Models
CompoundAnimal ModelCancer TypeDosage and AdministrationKey FindingsReference
CPI-455C57BL/6 Mice with P. gingivalis–positive PDXsEsophageal Squamous Cell Carcinoma50 mg/kg or 70 mg/kg, Intraperitoneal (IP), dailyDual blockade with anti-B7-H4 elicited protective immunity. Increased CXCL9, CXCL10, and CXCL11.[3][5]
KDM5-inh1NOD/SCID Mice with SU-DHL-6 XenograftsKMT2D mutant Diffuse Large B-cell Lymphoma50 mg/kg, Oral Gavage, daily (7 days on/7 days off)Well-tolerated and inhibited tumor growth.[6]
CPI-455C57BL/6J MiceCisplatin-induced Hearing Loss Model2 mg/kg, (Administration route not specified)Significantly reduced auditory threshold shift.[7]

Experimental Protocols

General Guidelines for In Vivo Studies

Animal Models: The choice of animal model is critical and will depend on the research question. Common models for cancer research include:

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID, athymic nude).

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are implanted into immunodeficient mice, which may better recapitulate the heterogeneity of human tumors.

  • Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop specific types of cancer, which allows for the study of the tumor in the context of a competent immune system.

Compound Preparation and Administration:

  • Formulation: CPI-455 has been formulated for intraperitoneal injection in a vehicle consisting of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% saline. For oral administration of KDM5-inh1, a vehicle of 0.5% methylcellulose (B11928114) in water has been used. The solubility of the specific compound and the intended route of administration will dictate the appropriate vehicle.

  • Administration Routes:

    • Intraperitoneal (IP) Injection: A common route for systemic delivery in mice.

    • Oral Gavage (PO): Suitable for compounds with good oral bioavailability.

    • Intravenous (IV) Injection: Provides direct entry into the systemic circulation.

Protocol 1: Evaluation of a KDM5 Inhibitor in a Subcutaneous Xenograft Mouse Model

This protocol is based on methodologies used for evaluating KDM5 inhibitors in cancer models.

Materials:

  • CPI-455 (or this compound as a control)

  • Vehicle for formulation (e.g., 5% DMA, 10% Solutol HS 15, 85% saline)

  • Human cancer cell line (e.g., SU-DHL-6)

  • Immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old

  • Matrigel (optional, can enhance tumor take rate)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Tumor Implantation:

    • Harvest cells and resuspend in sterile PBS or culture medium at a concentration of 1 x 10^7 cells per 100 µL.

    • An equal volume of Matrigel can be mixed with the cell suspension.

    • Inject 200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Prepare the KDM5 inhibitor (e.g., CPI-455 at 50 mg/kg) and vehicle control solutions.

    • Administer the treatment via the chosen route (e.g., IP injection) at the determined frequency (e.g., daily).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors and measure their final weight and volume.

    • Tumor tissue can be collected for further analysis (e.g., histology, Western blotting for H3K4me3 levels).

Visualizations

KDM5_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus KDM5 KDM5 (e.g., KDM5A) H3K4me3 Histone H3 Lysine 4 Trimethylation (H3K4me3) KDM5->H3K4me3 Demethylation Transcription_Repression Transcription Repression KDM5->Transcription_Repression Tumor_Suppressor Tumor Suppressor Genes H3K4me3->Tumor_Suppressor Promotes Transcription Transcription_Activation Transcription Activation Tumor_Suppressor->Transcription_Activation CPI4203 This compound / CPI-455 CPI4203->KDM5 Inhibition

Caption: Signaling pathway of KDM5 inhibition by this compound/CPI-455.

Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. Treatment Administration (KDM5i or Vehicle) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Endpoint Analysis (Tumor Excision, etc.) monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for in vivo efficacy studies.

References

Application Notes and Protocols for CPI-4203: A Selective KDM5 Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the research use of CPI-4203, a selective inhibitor of the KDM5 family of histone demethylases. Due to the limited availability of specific experimental data for this compound, this document leverages protocols and data from its more potent, structurally related analog, CPI-455, to provide comprehensive guidance for in vitro and in vivo research applications.

Introduction to this compound

This compound is a chemical probe that selectively inhibits the KDM5 family of histone demethylases, which are responsible for removing methyl groups from lysine (B10760008) 4 of histone H3 (H3K4).[1][2] Its mechanism of action is competitive inhibition of KDM5A by binding to the 2-oxoglutarate (2-OG) catalytic site.[1] As a selective inhibitor, this compound is a valuable tool for investigating the biological roles of KDM5 demethylases in various cellular processes, including cell cycle regulation, apoptosis, and gene expression. It is structurally related to the more potent KDM5 inhibitor, CPI-455.

Chemical Properties:

PropertyValue
IC50 250 nM (for KDM5A)[1]
Molecular Formula C₁₆H₁₄N₄O
Molecular Weight 278.31 g/mol
Solubility Soluble in DMSO
Storage Store as a solid at -20°C for up to 3 years. In solution (DMSO), store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Signaling Pathways

Inhibition of KDM5A by this compound leads to an increase in the global levels of H3K4 trimethylation (H3K4me3), a histone mark associated with active gene transcription. This can impact various downstream signaling pathways.

KDM5A_Inhibition_Pathway cluster_0 Cellular Effects cluster_1 Molecular Mechanism Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Gene_Expression_Alteration Altered Gene Expression Gene_Expression_Alteration->Cell_Cycle_Arrest Gene_Expression_Alteration->Apoptosis CPI4203 This compound KDM5A KDM5A CPI4203->KDM5A Inhibits H3K4me3 H3K4me3 (Active Transcription) KDM5A->H3K4me3 Demethylates H3K4me3->Gene_Expression_Alteration

Figure 1: Mechanism of this compound Action.

In Vitro Application Notes and Protocols

Preparation of Stock Solutions
  • Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.78 mg of this compound in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Cell-Based Assays

The following protocols are based on studies using the potent KDM5 inhibitor CPI-455 and can be adapted for this compound. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell line and assay.

Suggested In Vitro Concentration Range (based on CPI-455): 6.25 µM to 25 µM.[2]

Table 1: In Vitro Experimental Parameters (based on CPI-455)

AssayCell LinesConcentration RangeIncubation TimeReadoutReference
Western Blot (H3K4me3) Various cancer cell lines1-10 µM24-72 hoursH3K4me3 levels[3]
Cell Viability (MTT/MTS) MCF-7, T-47D, EFM-191-40 µM10 daysCell viability[3]
Cell Cycle Analysis MDA-MB-2313 µM6 hoursDNA content[4]
Protocol: Western Blot for H3K4me3 Levels

This protocol is designed to assess the effect of this compound on the global levels of H3K4 trimethylation.

Western_Blot_Workflow start Start: Seed Cells treat Treat with This compound start->treat lyse Lyse Cells & Quantify Protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (anti-H3K4me3) block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detect Signal secondary_ab->detect end End: Analyze Results detect->end

Figure 2: Western Blot Workflow.

Materials:

  • Cells of interest

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me3, anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for 24-72 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-H3K4me3 and anti-total H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Protocol: Cell Viability Assay (MTT/MTS)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • This compound stock solution

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[5]

  • Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).[5]

  • Reagent Addition:

    • For MTT: Add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[5] Then, remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO).[5]

    • For MTS: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 492 nm for the MTT assay described) using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Cells of interest

  • This compound stock solution

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the previous protocols.

  • Harvesting: Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Fixation: Wash the cells with ice-cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Application Notes and Protocols

Due to the lack of specific in vivo data for this compound, the following guidelines are based on studies with the analog CPI-455.

Table 2: In Vivo Experimental Parameters (based on CPI-455)

Animal ModelDosageAdministration RouteDosing ScheduleApplicationReference
C57BL/6 Mice50-70 mg/kgIntraperitoneal (IP)Daily for 14-28 daysImmunology/Infection[1][2]

Formulation for In Vivo Administration (based on CPI-455): A common formulation for intraperitoneal injection involves dissolving the compound in a vehicle such as:

  • 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O[2]

  • 5% DMSO + 95% Corn oil[2]

It is crucial to prepare the in vivo formulation fresh on the day of use. [1]

In_Vivo_Workflow start Start: Animal Acclimatization tumor_implantation Tumor Implantation (if applicable) start->tumor_implantation randomization Randomization into Treatment Groups tumor_implantation->randomization treatment This compound Administration (e.g., IP injection) randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint: Tissue Collection and Analysis monitoring->endpoint end End: Data Analysis endpoint->end

Figure 3: General In Vivo Experimental Workflow.

Disclaimer

The protocols and dosage guidelines provided in this document are intended for research use only and are based on publicly available information, primarily from studies involving the related compound CPI-455. Researchers should optimize these protocols for their specific experimental systems. It is essential to consult relevant institutional and national guidelines for animal and laboratory safety.

References

Application Notes and Protocols for CPI-4203 Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the handling and use of CPI-4203, a selective inhibitor of the KDM5 family of histone demethylases. The information provided herein is intended to facilitate the design and execution of experiments aimed at investigating the biological effects of this compound.

Introduction to this compound

This compound is a chemical probe that selectively inhibits the Jumonji C (JmjC) domain-containing histone demethylase KDM5A.[1] It functions as a competitive inhibitor of the co-factor 2-oxoglutarate (2-OG), thereby preventing the demethylation of histone H3 at lysine (B10760008) 4 (H3K4).[1] Dysregulation of KDM5A is implicated in various cancers, where it often acts as a transcriptional repressor of tumor suppressor genes.[2] Inhibition of KDM5A by this compound can lead to an increase in H3K4 di- and tri-methylation, resulting in the re-expression of silenced genes and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.[3][4]

Physicochemical and Handling Properties

Proper handling and storage of this compound are critical for maintaining its stability and activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 6-ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile[5]
Molecular Formula C₁₆H₁₄N₄O[1][5]
Molecular Weight 278.31 g/mol [1][5]
CAS Number 1628214-07-2[1]
Appearance White to off-white solid[1]
Purity ≥98%[2]
Solubility Soluble in DMSO (25 mg/mL)[1]
Reconstitution of Lyophilized Powder

It is recommended to reconstitute the lyophilized this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.

Protocol for Reconstitution:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Aseptically add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protective tubes to minimize freeze-thaw cycles.

Storage and Stability

Proper storage is essential to prevent degradation of the compound.

  • Lyophilized Powder: Store at -20°C for up to 3 years.[1]

  • Stock Solutions (in DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is strongly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

This compound inhibits the enzymatic activity of KDM5A, a histone demethylase that removes methyl groups from H3K4.[1] This inhibition leads to an increase in the levels of H3K4me2 and H3K4me3 at the promoter regions of KDM5A target genes.[3] These histone marks are associated with active gene transcription. Consequently, the expression of previously silenced genes, including several tumor suppressors, is reactivated. This can trigger downstream signaling cascades that lead to cell cycle arrest and apoptosis.[4][6]

G cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Gene Expression cluster_3 Cellular Outcomes This compound This compound KDM5A KDM5A This compound->KDM5A Inhibits H3K4me3/me2 H3K4me3/me2 KDM5A->H3K4me3/me2 Demethylates Inhibition KDM5A->Inhibition Tumor Suppressor Genes\n(p16, p21, p27) Tumor Suppressor Genes (p16, p21, p27) H3K4me3/me2->Tumor Suppressor Genes\n(p16, p21, p27) Activates Pro-Apoptotic Genes\n(BAX) Pro-Apoptotic Genes (BAX) H3K4me3/me2->Pro-Apoptotic Genes\n(BAX) Activates Inhibition->H3K4me3/me2 Increases Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) Tumor Suppressor Genes\n(p16, p21, p27)->Cell Cycle Arrest (G1) Apoptosis Apoptosis Pro-Apoptotic Genes\n(BAX)->Apoptosis

Caption: Signaling pathway of this compound action.

Experimental Protocols

The following are generalized protocols for assessing the biological effects of this compound. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT or similar)

This assay measures the metabolic activity of cells as an indicator of cell viability.

G start Seed cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add MTT reagent incubate->add_reagent incubate2 Incubate for 2-4 hours add_reagent->incubate2 solubilize Add solubilization solution incubate2->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for a cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the half-maximal inhibitory concentration (IC₅₀).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells to remove the ethanol and resuspend them in PBS containing RNase A and Propidium Iodide.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. An accumulation of cells in the G1 phase is expected following this compound treatment.

Western Blot Analysis

This technique is used to detect changes in the protein levels of KDM5A targets and cell cycle/apoptosis markers.

G start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Workflow for Western Blot analysis.

Protocol:

  • Treat cells with this compound, lyse them in RIPA buffer, and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against H3K4me3, p21, p27, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. Note that much of the detailed cellular data comes from studies on the more potent analog, CPI-455, or from KDM5A knockdown experiments.

Table 2: Quantitative Data for this compound and Related KDM5 Inhibition

ParameterValueContextReference
IC₅₀ for KDM5A 250 nMIn vitro enzymatic assay[1][5]
Potency vs. CPI-455 ~25-fold less potentComparison of KDM5A inhibition[2]
Effective Concentration (CPI-455) 5 µMFor induction of differentiation in NB4 cells[5]
Effect on H3K4me3 (KDM5 inhibitor) Increased levelsIn breast cancer cell lines[3]
Effect on p21/p27 (KDM5A knockdown) UpregulationIn osteosarcoma cells[4]

Concluding Remarks

This compound is a valuable tool for studying the biological roles of KDM5A and the consequences of its inhibition. The protocols and data provided in these application notes offer a foundation for researchers to explore the therapeutic potential of targeting this epigenetic regulator. It is essential to empirically determine the optimal experimental conditions for each specific cell line and assay.

References

Application Note: CPI-4203 for High-Throughput Screening of KDM5A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CPI-4203 is a chemical probe that functions as a selective inhibitor of the KDM5 family of histone demethylases, with a notable potency for KDM5A.[1][2][3][4] As an epigenetic modulator, KDM5A plays a crucial role in gene regulation by removing methyl groups from lysine (B10760008) 4 of histone H3 (H3K4). Dysregulation of KDM5A activity is implicated in various pathological processes, including the development of drug tolerance in cancer cells.[1] this compound serves as an invaluable tool for researchers studying the biological functions of KDM5 demethylases and as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents targeting this enzyme family.

Mechanism of Action

This compound exerts its inhibitory effect through competitive inhibition of the KDM5A enzyme.[1][5] KDM5A belongs to the Jumonji C (JmjC) domain-containing family of histone demethylases, which require Fe(II) and 2-oxoglutarate (2-OG) as cofactors for their catalytic activity. This compound competes with 2-OG for binding to the catalytic site of KDM5A, thereby blocking the demethylation process.[1][5] This targeted disruption of enzymatic activity makes this compound a specific tool for interrogating the KDM5A signaling pathway.

cluster_0 KDM5A Catalytic Cycle cluster_1 Catalysis KDM5A KDM5A-Fe(II) H3K4me3 Histone H3 (methylated K4) KDM5A->H3K4me3 binds substrate OG 2-Oxoglutarate (2-OG) KDM5A->OG binds cofactor Demethylation Demethylation H3K4me2 Histone H3 (demethylated K4) Succinate Succinate + CO2 Gene_Expression Downstream Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) H3K4me2->Gene_Expression Alters Gene Transcription CPI4203 This compound CPI4203->KDM5A

Caption: Mechanism of KDM5A inhibition by this compound.

Quantitative Data

The following table summarizes the key biochemical and physical properties of this compound. This data is essential for designing and interpreting experiments, particularly for determining appropriate assay concentrations.

ParameterValueReference(s)
Target KDM5 Family (specifically KDM5A)[1][2][3][5]
Mechanism of Action Competitive with 2-oxoglutarate (2-OG)[1][5]
IC₅₀ 250 nM (for full-length KDM5A)[1][2][3][5]
Potency Comparison ~25-fold less potent than CPI-455[2][3]
Molecular Formula C₁₆H₁₄N₄O[2]
Molecular Weight 278.31 g/mol [2]

High-Throughput Screening Protocol

Objective: To identify novel small molecule inhibitors of KDM5A enzymatic activity from a compound library using a luminescence-based assay in a 384-well format. This compound is used as a positive control for inhibition.

Assay Principle: This protocol outlines a homogeneous (single-well addition) assay that measures the activity of KDM5A. The demethylation of a biotinylated histone H3 peptide substrate by KDM5A results in a product that can be detected by a specific antibody. Using a luminescence-based detection system (e.g., AlphaLISA® or HTRF®), a signal is generated that is proportional to the amount of demethylated product. Inhibitors of KDM5A will prevent this reaction, leading to a decrease in the luminescence signal.

HTS_Workflow Dev 1. Assay Development & Miniaturization (384-well) Pilot 2. Pilot Screen (~2,000 compounds) Dev->Pilot Z' > 0.5 HTS 3. Full Library HTS Pilot->HTS Z' & Z-factors > 0.5 Data 4. Data Analysis (Z', % Inhibition) HTS->Data Hit 5. Hit Confirmation & Dose-Response Data->Hit Identify 'Hits' SAR 6. Preliminary SAR Analysis Hit->SAR Confirmed Hits

Caption: General workflow for a high-throughput screening campaign.

Materials and Reagents:

  • Enzyme: Recombinant full-length KDM5A

  • Substrate: Biotinylated H3K4me3 peptide

  • Cofactors: Ascorbic acid, Ammonium (B1175870) iron(II) sulfate, 2-Oxoglutarate (2-OG)

  • Assay Buffer: E.g., HEPES, pH 7.5, with BSA and Tween-20

  • Positive Control: this compound

  • Negative Control: DMSO (vehicle)

  • Compound Library: Small molecules dissolved in DMSO

  • Detection Reagents: E.g., AlphaLISA® anti-demethylated peptide Acceptor beads and Streptavidin-coated Donor beads

  • Microplates: 384-well, low-volume, white plates

  • Instrumentation: Automated liquid handler, plate reader capable of luminescence detection

Experimental Procedure:

  • Compound Plating:

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library source plates to the 384-well assay plates.

    • Add 50 nL of this compound (final concentration e.g., 5 µM) to the positive control wells.

    • Add 50 nL of DMSO to the negative control (maximum signal) and background (no enzyme) wells.

  • Enzyme/Cofactor Preparation:

    • Prepare a master mix of KDM5A enzyme in assay buffer containing ascorbic acid and ammonium iron(II) sulfate.

    • Dispense 10 µL of this mix into each well of the assay plate, except for the background control wells (add buffer only to these).

    • Incubate for 15-30 minutes at room temperature to allow compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a substrate master mix containing the biotinylated H3K4me3 peptide and 2-OG in assay buffer.

    • Add 10 µL of the substrate mix to all wells to start the enzymatic reaction. The final reaction volume is now 20 µL.

    • Seal the plates and incubate for a defined period (e.g., 60 minutes) at room temperature. The exact time should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Prepare the detection mix containing the Acceptor and Donor beads in detection buffer.

    • Add 10 µL of the detection mix to all wells. This step also stops the enzymatic reaction.

    • Seal the plates, protect from light, and incubate for 60 minutes at room temperature to allow the detection signal to develop.

  • Data Acquisition:

    • Read the plates on a compatible microplate reader according to the manufacturer's instructions for the specific detection technology used.

Data Analysis:

  • Quality Control: Calculate the Z-factor for each plate to assess the quality and robustness of the assay.[6] A Z-factor > 0.5 is generally considered excellent for HTS.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where SD is the standard deviation, pos is the positive control (this compound), and neg is the negative control (DMSO).

  • Hit Identification: Calculate the percent inhibition for each library compound.

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_bkg) / (Mean_neg - Mean_bkg))

    • Where bkg is the background signal (no enzyme).

    • Define a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Follow-up Studies:

    • Hit Confirmation: Re-test the primary hits to confirm their activity.

    • Dose-Response: Perform serial dilutions of the confirmed hits to determine their IC₅₀ values.

    • SAR Analysis: Analyze the structure-activity relationships (SAR) of the validated hits to guide further optimization.[6]

References

Application Notes and Protocols for Measuring CPI-4203 Efficacy In-Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-4203 is a selective inhibitor of the KDM5 family of histone demethylases, which are epigenetic modifiers frequently dysregulated in various cancers, including hematological malignancies.[1][2] By competitively inhibiting the binding of 2-oxoglutarate to the KDM5 active site, this compound prevents the demethylation of histone H3 at lysine (B10760008) 4 (H3K4), leading to an increase in the transcriptionally activating H3K4me3 mark.[1][3][4] This modulation of the epigenetic landscape can restore the expression of tumor suppressor genes, inhibit cell proliferation, and induce apoptosis in cancer cells.[1][5][6] These application notes provide detailed methodologies for assessing the in-vivo efficacy of this compound in preclinical xenograft models of hematological malignancies.

Signaling Pathway of KDM5 Inhibition

The KDM5 family of enzymes plays a critical role in transcriptional regulation. By removing methyl groups from H3K4, they generally act as transcriptional repressors of target genes. Inhibition of KDM5 by this compound leads to a cascade of events culminating in anti-tumor effects.

KDM5_Inhibition_Pathway cluster_nucleus Nucleus cluster_gene_regulation Gene Expression CPI4203 This compound KDM5 KDM5 Enzyme (e.g., KDM5A) CPI4203->KDM5 Inhibits H3K4me3_inactive H3K4me3 (Active Promoters) KDM5->H3K4me3_inactive Demethylates H3K4me12 H3K4me1/2 TumorSuppressor Tumor Suppressor Genes (e.g., BCL2 family regulators) H3K4me3_inactive->TumorSuppressor Activates Transcription BCR_Signaling B-cell Receptor (BCR) Signaling Genes H3K4me3_inactive->BCR_Signaling Represses Transcription Apoptosis Apoptosis TumorSuppressor->Apoptosis CellProliferation Cell Proliferation BCR_Signaling->CellProliferation

Caption: KDM5 Inhibition Pathway by this compound.

Experimental Protocols

The following protocols are designed for assessing the in-vivo efficacy of this compound in a subcutaneous xenograft model of diffuse large B-cell lymphoma (DLBCL), a common hematological malignancy.

Cell Culture and Animal Models
  • Cell Line: SU-DHL-6, a human germinal center B-cell like (GCB) DLBCL cell line.

  • Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, 6-8 weeks old. These mice are immunocompromised and will not reject human tumor xenografts.

Experimental Workflow

Caption: In-vivo efficacy study workflow.

Detailed Methodology

a. Tumor Cell Inoculation:

  • Culture SU-DHL-6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each NOD/SCID mouse.

b. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

c. This compound Administration:

  • Vehicle Preparation: Prepare a vehicle solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.

  • This compound Formulation: Based on the desired dosage, suspend the appropriate amount of this compound powder in the vehicle. For example, for a 50 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, prepare a 5 mg/mL suspension.

  • Dosing Regimen: Administer this compound (e.g., 50 mg/kg) or vehicle orally (p.o.) once daily. A suggested treatment cycle is 7 days of treatment followed by a 7-day break.[1]

d. Efficacy Assessment:

  • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

  • Monitor the general health of the animals daily.

  • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

e. Pharmacodynamic Analysis (Optional):

  • At the end of the study, collect tumor tissue, snap-freeze in liquid nitrogen, and store at -80°C.

  • Perform Western blot analysis on tumor lysates to assess the levels of global H3K4me3. An increase in H3K4me3 in the this compound treated group compared to the vehicle group would indicate target engagement.[1][3]

Data Presentation

The following tables represent illustrative data based on typical outcomes for KDM5 inhibitors in similar preclinical models, as specific in-vivo data for this compound is not publicly available.

Table 1: Illustrative Tumor Growth Inhibition with this compound

Treatment GroupNumber of AnimalsMean Tumor Volume at Day 0 (mm³) ± SEMMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control10175 ± 151500 ± 120-
This compound (50 mg/kg)10178 ± 16850 ± 9543.3

Table 2: Illustrative Body Weight Changes

Treatment GroupMean Body Weight at Day 0 (g) ± SEMMean Body Weight at Day 21 (g) ± SEMPercent Body Weight Change
Vehicle Control20.5 ± 0.522.1 ± 0.6+7.8%
This compound (50 mg/kg)20.3 ± 0.419.8 ± 0.5-2.5%

Note: A body weight loss of less than 20% is generally considered tolerable in such studies.[1]

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the in-vivo efficacy of the KDM5 inhibitor, this compound. By utilizing xenograft models of hematological malignancies, researchers can effectively measure anti-tumor activity through tumor growth inhibition and assess target engagement via pharmacodynamic markers. This comprehensive approach is crucial for the preclinical development of novel epigenetic therapies.

References

CPI-4203 solution preparation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of CPI-4203 solutions, a selective inhibitor of KDM5 demethylases. Adherence to these guidelines is crucial for ensuring the compound's stability and activity in experimental settings.

Product Information

CharacteristicValueReference
Molecular Formula C₁₆H₁₄N₄O[1][2]
Molecular Weight 278.31 g/mol [1][2]
Appearance White to off-white solid[2][3]
Purity ≥98% (HPLC)
Mechanism of Action Selective inhibitor of KDM5 demethylases (IC₅₀ = 250 nM for KDM5A), competitive with 2-oxoglutarate (2-OG).[1][2][4][5][2][5]

Solution Preparation

2.1. Recommended Solvent

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] For optimal results, use newly opened, anhydrous (hygroscopic) DMSO to prepare stock solutions.

2.2. Stock Solution Preparation Protocol (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Aliquoting: Before opening, briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.78 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM solution with 2.78 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution.[2][3] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[2][3][4]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature. Store the aliquots as recommended in Section 3.

2.3. Stock Solution Preparation Table

The following table provides the required mass of this compound for preparing various volumes of different stock solution concentrations.

Desired ConcentrationVolumeMass of this compound Required
1 mM1 mL0.278 mg
5 mM1 mL1.39 mg
10 mM1 mL2.78 mg
25 mg/mL (89.83 mM)1 mL25 mg

Storage Conditions

Proper storage is critical to maintain the stability and activity of this compound.

FormStorage TemperatureDurationSpecial Instructions
Solid (Powder) -20°CUp to 3 yearsStore in a desiccated environment.[2][3][4]
Stock Solution in DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[2][3][4]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[2][3][4]

Note: It is strongly recommended to use the stock solution stored at -80°C within 6 months and the one stored at -20°C within 1 month to ensure optimal performance.[2][3]

Experimental Workflow & Mechanism of Action

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_store Storage start Start: this compound Powder weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check Visually Inspect for Clarity dissolve->check aliquot Aliquot into Single-Use Tubes check->aliquot Clear Solution store_neg80 Store at -80°C (6 months) aliquot->store_neg80 store_neg20 Store at -20°C (1 month) aliquot->store_neg20 G KDM5A KDM5A Enzyme Demethylation Demethylation KDM5A->Demethylation Catalyzes Inhibition Inhibition KDM5A->Inhibition Leads to Two_OG 2-Oxoglutarate (2-OG) (Cofactor) Two_OG->KDM5A Binds to CPI_4203 This compound CPI_4203->KDM5A Competitively Binds to 2-OG Site Histone Methylated Histone (e.g., H3K4me3) Histone->KDM5A Binds to

References

Best Practices for Using CPI-4203 in Laboratory Settings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-4203 is a selective inhibitor of the KDM5 family of histone demethylases, with a reported IC50 of 250 nM for KDM5A.[1] It functions as a competitive inhibitor of 2-oxoglutarate (2-OG) at the catalytic site of KDM5 enzymes.[1] By inhibiting KDM5A, this compound leads to an increase in histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a mark associated with active gene transcription. This epigenetic modulation triggers various cellular responses, including cell cycle arrest and apoptosis, making this compound a valuable tool for cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in laboratory settings to study its effects on cell cycle progression, apoptosis, and histone methylation.

Data Presentation

The following tables summarize key quantitative data related to the activity and effects of this compound and its target, KDM5A.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Inhibition Mechanism
KDM5A250Competitive with 2-oxoglutarate (2-OG)

Table 2: Cellular Effects of KDM5A Inhibition by this compound (Representative Data)

Cell LineTreatment ConcentrationTreatment TimeEffectQuantitative Measurement
Nocodazole-treated WI-38t2.5 µM (Nutlin-3a, p53 inducer)24 hoursG1 and G2 arrestIncreased percentage of cells in G1 and G2 phases
U-87 MGVariesVariesCell Cycle ArrestIncreased proportion of cells in arrested phases
MDA-MB-23110 µM (Doxorubicin)Not SpecifiedApoptosis Induction38.8% early apoptotic cells, 4.40% late apoptotic cells
Jurkat10 µM (Camptothecin)16 hoursApoptosis InductionIncreased percentage of apoptotic cells

Note: Data in Table 2 is representative of the effects of inducing pathways that can be modulated by KDM5A inhibition and may not be direct results of this compound treatment. Researchers should perform dose-response and time-course experiments for their specific cell line of interest.

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for determining the dose-response of cancer cells to this compound treatment.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., PC-3, HFF3)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is to assess the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for a specific duration.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[2]

Protocol 4: Western Blot Analysis of Histone H3K4 Trimethylation

This protocol is to determine the effect of this compound on its direct molecular target.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K4me3 and anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and for different time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against H3K4me3 and total Histone H3 (as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.

Mandatory Visualizations

KDM5A_Inhibition_Pathway cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes CPI4203 This compound KDM5A KDM5A CPI4203->KDM5A Inhibits H3K4me3 H3K4me3 (Active Mark) KDM5A->H3K4me3 Demethylates Gene_Transcription Gene Transcription (e.g., p53 targets) H3K4me3->Gene_Transcription Promotes Cell_Cycle_Arrest G1 Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis

Caption: Mechanism of this compound action leading to cellular outcomes.

Experimental_Workflow cluster_0 Cell Treatment cluster_1 Assays cluster_2 Data Analysis Start Seed Cells Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Histone Methylation (Western Blot) Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant H3K4me3Levels H3K4me3 Levels WesternBlot->H3K4me3Levels

Caption: General experimental workflow for characterizing this compound.

KDM5A_p53_Pathway CPI4203 This compound KDM5A KDM5A CPI4203->KDM5A Inhibits H3K4me3 H3K4me3 at p53 target gene promoters KDM5A->H3K4me3 Demethylates p53_Targets p53 Target Genes (e.g., p21) H3K4me3->p53_Targets Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest p53_Targets->Cell_Cycle_Arrest Induces p53 p53 p53->p53_Targets Activates

Caption: this compound's effect on the KDM5A-p53 signaling axis.

References

Application Notes and Protocols for CPI-4203 in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-4203 is a selective inhibitor of the KDM5 family of histone demethylases, with a reported IC50 of 250 nM for KDM5A.[1][2][3] This family of enzymes, particularly KDM5A, is implicated in various cancers through its role in epigenetic regulation, making it a significant target for therapeutic development.[2] this compound acts as a competitive inhibitor of the co-factor 2-oxoglutarate (2-OG), thereby modulating the demethylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][4]

These application notes provide detailed protocols for characterizing the binding of this compound to its target protein, KDM5A, using common in vitro protein binding assays. The provided methodologies are essential for researchers engaged in the screening and characterization of small molecule inhibitors targeting histone demethylases.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and related compounds in protein binding assays. This data is crucial for comparative analysis and for designing experiments with appropriate compound concentrations.

CompoundTargetAssay TypeParameterValueReference
This compound KDM5ABiochemical AssayIC50250 nM[1][2][3]
KDM5A-IN-1KDM5ABiochemical AssayIC5045 nM[5]
KDM5A-IN-1KDM5BBiochemical AssayIC5056 nM[5]
KDM5A-IN-1KDM5CBiochemical AssayIC5055 nM[5]
Compound 1KDM5AChemiluminescence AssayIC5023.8 nM[6]
CPI-455KDM5ABiochemical AssayEC50>5200 nM[7]

Signaling Pathway

KDM5A plays a crucial role in cancer by regulating gene expression through histone demethylation. It is known to be a negative regulator of the p53 tumor suppressor pathway.[1][4] Furthermore, KDM5A can be involved in other cancer-related signaling cascades, including the Akt and Wnt/β-catenin pathways.[8][9] Inhibition of KDM5A by compounds like this compound can restore the expression of tumor suppressor genes, leading to cell cycle arrest and senescence.[6]

KDM5A_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibitor Pharmacological Intervention KDM5A KDM5A H3K4me3 H3K4me3 KDM5A->H3K4me3 Demethylation p53_pathway p53 Pathway KDM5A->p53_pathway Inhibition Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p16, p27) H3K4me3->Tumor_Suppressor_Genes Activation Akt_Pathway Akt Pathway Akt_Pathway->KDM5A Activation Wnt_Pathway Wnt/β-catenin Pathway Wnt_Pathway->KDM5A Regulation CPI4203 This compound CPI4203->KDM5A Inhibition

KDM5A Signaling Pathway and Inhibition by this compound

Experimental Protocols

Fluorescence Polarization (FP) Based Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity of this compound for KDM5A. The assay measures the change in polarization of a fluorescently labeled tracer peptide upon displacement by the inhibitor.

Materials:

  • Recombinant full-length KDM5A protein

  • Fluorescently labeled H3K4me3 peptide tracer (e.g., FITC-labeled)

  • This compound

  • Assay Buffer: 50 mM HEPES-KOH (pH 8.0), 200 µM Fe(NH4)2(SO4)2, 1 mM α-ketoglutarate, 2 mM ascorbate, 0.01% Tween-20.[6]

  • 384-well, black, non-binding surface microplates

  • Microplate reader capable of fluorescence polarization measurements

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Dilute the KDM5A protein and the fluorescent tracer to their optimal concentrations (determined empirically) in Assay Buffer.

  • Assay Procedure:

    • Add 10 µL of the serially diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of the 384-well plate.

    • Add 5 µL of the diluted KDM5A protein solution to each well.

    • Add 5 µL of the diluted fluorescent tracer solution to each well.

    • Include control wells:

      • Maximum Polarization: KDM5A + Tracer (no inhibitor)

      • Minimum Polarization: Tracer only (no protein)

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - this compound dilutions - KDM5A protein - Fluorescent tracer B Add this compound/Vehicle to Plate A->B C Add KDM5A Protein B->C D Add Fluorescent Tracer C->D E Incubate at RT for 60 min D->E F Measure Fluorescence Polarization E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Workflow for Fluorescence Polarization Assay
In Vitro Chemiluminescence-Based Demethylase Assay

This protocol is adapted from a method used for screening KDM5A inhibitors and measures the demethylase activity of the enzyme.[6]

Materials:

  • Recombinant full-length KDM5A protein

  • Histone H3 peptide substrate (pre-coated on assay plates or in solution)

  • This compound

  • KDM5A Assay Buffer: 50 mM HEPES-KOH (pH 8.0), 200 µM Fe(NH4)2(SO4)2, 1 mM α-ketoglutarate, 2 mM ascorbate.[6]

  • Detection antibody specific for the demethylated product

  • Secondary antibody conjugated to a chemiluminescent enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Methodology:

  • Compound and Enzyme Preparation:

    • Prepare a stock solution and serial dilutions of this compound in KDM5A Assay Buffer.

    • Dilute the KDM5A enzyme to the desired concentration in KDM5A Assay Buffer.

  • Enzyme Reaction:

    • To the wells of the microplate pre-coated with the histone substrate, add 25 µL of the diluted KDM5A enzyme.

    • Add 5 µL of the serially diluted this compound or vehicle control.

    • Incubate the plate for 60 minutes at room temperature to allow the demethylation reaction to proceed.

  • Detection:

    • Wash the wells with an appropriate wash buffer.

    • Add the primary detection antibody and incubate as recommended by the manufacturer.

    • Wash the wells and add the HRP-conjugated secondary antibody. Incubate as recommended.

    • Wash the wells and add the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Immediately measure the luminescence using a luminometer.

    • The luminescent signal is proportional to the enzyme activity.

    • Calculate the percentage of KDM5A inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Disclaimer

These protocols provide a general framework for conducting protein binding and activity assays with this compound. Researchers should optimize the specific conditions, such as protein and substrate concentrations, and incubation times, for their particular experimental setup. The provided information is for research use only and not for diagnostic or therapeutic purposes.

References

Application Notes and Protocols for Assessing CPI-4203 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the target engagement of CPI-4203, a selective inhibitor of the KDM5 family of histone demethylases. The primary target of this compound is KDM5A, an enzyme responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4), particularly the trimethylated state (H3K4me3).[1][2][3][4][5] Effective assessment of target engagement is critical for understanding the mechanism of action and optimizing the therapeutic potential of this compound.

This document outlines three key experimental approaches to determine and quantify the interaction of this compound with its target, KDM5A, in a cellular context:

  • Cellular Thermal Shift Assay (CETSA): To confirm direct binding of this compound to KDM5A within intact cells.

  • Immunoblotting: To measure the downstream effects of KDM5A inhibition on global H3K4me3 levels.

  • Flow Cytometry: To quantify changes in H3K4me3 levels at the single-cell level.

Data Presentation

The following tables summarize key information and representative quantitative data for the described methodologies.

Table 1: this compound Profile

ParameterValueReference
Target KDM5A[1][2]
Mechanism of Action Competitive inhibitor of 2-oxoglutarate (2-OG)[1][2]
IC50 (KDM5A) 250 nM[2][3][4]

Table 2: Representative CETSA Data for KDM5A

TreatmentTemperature (°C)Relative KDM5A Abundance (Normalized to 37°C)
Vehicle (DMSO) 371.00
450.95
500.80
550.50
600.20
650.05
This compound (10 µM) 371.00
451.00
500.98
550.90
600.65
650.30

Table 3: Representative Immunoblotting Quantification

TreatmentH3K4me3 Signal (Normalized to Total H3 and Vehicle)
Vehicle (DMSO) 1.0
This compound (1 µM) 1.8
This compound (5 µM) 2.5
This compound (10 µM) 3.2

Table 4: Representative Flow Cytometry Data

TreatmentPercentage of H3K4me3 High Cells
Vehicle (DMSO) 15%
This compound (10 µM) 45%

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for KDM5A Target Engagement

This protocol details the steps to confirm the direct binding of this compound to KDM5A in a cellular environment. The principle of CETSA is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[6][7][8]

Materials:

  • Cell line expressing KDM5A (e.g., MDA-MB-231)[9]

  • This compound

  • DMSO (Vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against KDM5A

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermocycler

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest cells and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C).

    • Heat the samples in a thermocycler for 3 minutes at the specified temperatures, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Centrifuge to pellet cell debris and aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against KDM5A.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for KDM5A at each temperature.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 37°C).

    • Plot the normalized intensity versus temperature to generate melting curves for both vehicle and this compound treated samples.

    • A shift in the melting curve to higher temperatures for the this compound treated sample indicates target engagement.[9]

Immunoblotting Protocol for H3K4me3 Levels

This protocol measures the downstream effects of KDM5A inhibition by quantifying the global levels of H3K4me3. Inhibition of KDM5A by this compound is expected to lead to an accumulation of H3K4me3.[5]

Materials:

  • Cell line of interest

  • This compound

  • DMSO

  • Histone extraction buffer

  • SDS-PAGE gels (high percentage, e.g., 15%)[10]

  • PVDF membrane (0.2 µm pore size)[10]

  • Blocking buffer

  • Primary antibodies: anti-H3K4me3 and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment and Histone Extraction:

    • Treat cells with a dose-range of this compound or vehicle for a specified time (e.g., 24-72 hours).

    • Harvest cells and perform histone extraction using a suitable protocol (e.g., acid extraction or a commercial kit).

  • Protein Quantification and Western Blot:

    • Quantify the protein concentration of the histone extracts.

    • Run equal amounts of protein on a high-percentage SDS-PAGE gel.[10]

    • Transfer proteins to a 0.2 µm PVDF membrane.[10]

    • Block the membrane.

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies against H3K4me3 and total Histone H3 (as a loading control).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

  • Data Analysis:

    • Quantify the band intensities for H3K4me3 and total Histone H3.

    • Normalize the H3K4me3 signal to the total Histone H3 signal for each sample.

    • Further normalize the results to the vehicle-treated control to determine the fold-change in H3K4me3 levels.

Flow Cytometry Protocol for H3K4me3 Analysis

This protocol allows for the quantification of H3K4me3 levels at the single-cell level, providing insights into cell-to-cell variability in response to this compound.

Materials:

  • Cell line of interest

  • This compound

  • DMSO

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold 90% methanol)

  • Primary antibody against H3K4me3

  • Fluorescently-conjugated secondary antibody

  • DNA stain (e.g., DAPI or Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound or vehicle as described for immunoblotting.

  • Cell Fixation and Permeabilization:

    • Harvest and wash the cells.

    • Fix the cells with fixation buffer.

    • Permeabilize the cells with ice-cold methanol. This step is crucial for allowing the antibodies to access the nuclear histone proteins.

  • Staining:

    • Wash the permeabilized cells.

    • Incubate the cells with the primary antibody against H3K4me3.

    • Wash and incubate with the fluorescently-conjugated secondary antibody.

    • Wash and resuspend the cells in a buffer containing a DNA stain for cell cycle analysis.

  • Flow Cytometry Analysis:

    • Acquire the data on a flow cytometer.

    • Gate on single cells and analyze the fluorescence intensity of the H3K4me3 stain.

    • The DNA stain can be used to correlate H3K4me3 levels with the cell cycle phase.

  • Data Analysis:

    • Generate histograms of H3K4me3 fluorescence intensity for vehicle and this compound treated samples.

    • Quantify the percentage of cells with high H3K4me3 levels or the median fluorescence intensity of the cell population.

Mandatory Visualizations

KDM5A_Signaling_Pathway cluster_0 KDM5A-mediated Demethylation cluster_1 Effect of this compound H3K4me3 H3K4me3 (Active Chromatin) KDM5A KDM5A H3K4me3->KDM5A H3K4me2_1 H3K4me2/1 (Inactive Chromatin) KDM5A->H3K4me2_1 Gene_Expression Gene Expression H3K4me2_1->Gene_Expression CPI4203 This compound CPI4203->KDM5A

Caption: KDM5A signaling pathway and the inhibitory effect of this compound.

CETSA_Workflow A 1. Cell Treatment (Vehicle vs this compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated Proteins) C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Western Blot (Detect KDM5A) E->F G 7. Data Analysis (Generate Melting Curves) F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Dose_Response_Logic A Increasing [this compound] B Increased KDM5A Occupancy A->B Binding C Increased KDM5A Inhibition B->C Inhibition D Increased H3K4me3 Levels C->D Biomarker Change E Phenotypic Response (e.g., Decreased Cell Proliferation) D->E Functional Outcome

Caption: Logical relationship for a dose-response analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CPI-4203 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CPI-4203, a selective KDM5 histone demethylase inhibitor. The following information is designed to help address common sources of experimental variability and provide standardized protocols for key assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing low or no activity of this compound in my cell-based assays despite its reported biochemical potency?

A1: Discrepancies between biochemical and cellular activity can arise from several factors. A primary consideration for histone demethylase inhibitors is cell permeability. Additionally, the high intracellular concentration of the natural substrate, 2-oxoglutarate, can outcompete the inhibitor.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure your stock of this compound has been stored correctly (-20°C for up to 1 month, -80°C for up to 6 months) and has not undergone multiple freeze-thaw cycles.[1]

    • Assess Cell Permeability: If you consistently see low activity, consider performing a cell permeability assay, such as a Caco-2 permeability assay, to determine if the compound is efficiently entering the cells.

    • Optimize Treatment Duration: The effects of epigenetic modifiers can take time to manifest. Extend the treatment duration (e.g., 48-72 hours) to allow for changes in histone methylation and subsequent downstream effects on gene expression and cell phenotype.

    • Consider Efflux Pumps: The compound may be a substrate for cellular efflux pumps. This can be investigated using specific inhibitors of common efflux transporters.

    • Use a Positive Control: Include a more potent KDM5 inhibitor, such as CPI-455, to which this compound is structurally related but less potent, to confirm that the experimental system is responsive to KDM5 inhibition.[2][3]

Q2: I am seeing significant variability in cell viability readouts between replicate wells treated with this compound. What could be the cause?

A2: Variability in cell viability assays can stem from inconsistent cell seeding, compound precipitation, or edge effects in multi-well plates.

  • Troubleshooting Steps:

    • Ensure Homogeneous Cell Seeding: Ensure a single-cell suspension before plating and use a consistent seeding density across all wells. Inconsistent cell numbers at the start of the experiment will lead to variable results.

    • Check Compound Solubility: this compound is soluble in DMSO.[2] When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) and that the compound does not precipitate. Visually inspect the media for any signs of precipitation.

    • Mitigate Edge Effects: To avoid evaporation and temperature gradients that can affect cell growth, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.

    • Normalize to a Time-Zero Plate: Prepare a duplicate plate that is analyzed at the time of compound addition (T0). This helps to account for initial seeding variability.

Q3: My Western blot results for H3K4me3 levels are inconsistent after this compound treatment. How can I improve this?

A3: Western blotting for histone modifications requires careful sample preparation and antibody selection. Inconsistent results can be due to issues with histone extraction, antibody specificity, or loading controls.

  • Troubleshooting Steps:

    • Use Acid Extraction for Histones: Employ an acid extraction protocol to enrich for histone proteins and remove other cellular proteins that may interfere with the assay.

    • Validate Antibody Specificity: Use a highly specific and validated antibody for H3K4me3. If possible, include peptide competition assays to confirm specificity.

    • Use an Appropriate Loading Control: Total Histone H3 is the recommended loading control for histone modification Western blots, as its levels should remain relatively constant. Avoid using housekeeping proteins like GAPDH or beta-actin, as their expression can be affected by treatments that alter cell cycle or proliferation.

    • Ensure Complete Protein Transfer: Histones are small proteins, so optimize your transfer conditions (e.g., membrane type, transfer time, voltage) to ensure they are efficiently transferred to the membrane.

Quantitative Data Summary

The following tables provide illustrative data based on the expected activity of a KDM5 inhibitor like this compound. This data is for representative purposes and will vary based on the cell line, experimental conditions, and assay used.

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay Duration (hours)Illustrative IC50 (µM)
MCF-7Breast Cancer725.2
HCT116Colon Cancer728.9
A549Lung Cancer7212.5
PC-3Prostate Cancer727.8

Table 2: Representative Apoptosis Rates in MCF-7 Cells after 72-hour this compound Treatment

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Live Cells (%)
Vehicle (DMSO)-3.12.594.4
This compound58.75.485.9
This compound1015.29.875.0

Table 3: Representative Cell Cycle Distribution in HCT116 Cells after 48-hour this compound Treatment

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)-45.235.119.7
This compound1058.925.415.7
This compound2065.120.314.6

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time (e.g., 72 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound or vehicle control for the desired duration (e.g., 48 hours).

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples by flow cytometry using a linear scale for the PI signal.

Protocol 4: Western Blot for Histone H3K4me3
  • Histone Extraction: Lyse the cells and perform an acid extraction of the nuclear proteins to enrich for histones.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

  • SDS-PAGE: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C. In parallel, probe a separate blot with an antibody against total Histone H3 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

KDM5A_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 This compound Action cluster_2 Cellular Outcomes KDM5A KDM5A (Histone Demethylase) H3K4me3 H3K4me3 (Active Chromatin) KDM5A->H3K4me3 Demethylation Gene_Expression Target Gene Expression H3K4me3->Gene_Expression Promotes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Reduced_Proliferation Reduced Proliferation Gene_Expression->Reduced_Proliferation Two_OG 2-Oxoglutarate (Cofactor) Two_OG->KDM5A Required for activity CPI4203 This compound CPI4203->KDM5A Competitive Inhibition

Figure 1: this compound mechanism of action and downstream cellular effects.

Troubleshooting_Workflow Start Start: Unexpected Experimental Variability Check_Compound 1. Verify Compound Integrity - Storage Conditions? - Freeze-Thaw Cycles? Start->Check_Compound Check_Cells 2. Assess Cell Health & Culture - Contamination? - Consistent Seeding? Check_Compound->Check_Cells Check_Protocol 3. Review Experimental Protocol - Correct Concentrations? - Appropriate Duration? Check_Cells->Check_Protocol Check_Assay 4. Evaluate Assay Performance - Positive/Negative Controls OK? - Instrument Calibration? Check_Protocol->Check_Assay Analyze_Data 5. Re-analyze Data - Correct Normalization? - Statistical Analysis Appropriate? Check_Assay->Analyze_Data Resolved Issue Resolved Analyze_Data->Resolved Yes Unresolved Issue Persists: Consult Technical Support Analyze_Data->Unresolved No

Figure 2: A logical workflow for troubleshooting experimental variability.

Experimental_Workflow_Cell_Cycle cluster_prep Preparation cluster_treat Treatment cluster_stain Staining cluster_analyze Analysis Seed_Cells Seed Cells (6-well plate) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat Treat with this compound (or Vehicle) Incubate_24h->Treat Incubate_48h Incubate 48h Treat->Incubate_48h Harvest Harvest & Wash Incubate_48h->Harvest Fix Fix in 70% EtOH Harvest->Fix Stain Stain with PI/RNase A Fix->Stain Flow_Cytometry Acquire on Flow Cytometer Stain->Flow_Cytometry Analyze Analyze DNA Content (G0/G1, S, G2/M) Flow_Cytometry->Analyze

Figure 3: Experimental workflow for cell cycle analysis using this compound.

References

Technical Support Center: Optimizing CPI-4203 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CPI-4203 in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentrations for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the KDM5 family of histone demethylases, particularly KDM5A.[1][2][3][4] It functions by competitively binding to the 2-oxoglutarate (2-OG) binding site of KDM5A, thereby inhibiting its demethylase activity.[1][5] KDM5A is responsible for removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[6] By inhibiting KDM5A, this compound leads to an increase in H3K4 methylation, which can alter gene expression and affect cellular processes such as cell cycle progression and apoptosis.[2][6]

Q2: What is a typical effective concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly cell-line dependent. However, a good starting point for a dose-response experiment is a range from 1 nM to 10 µM. The reported half-maximal inhibitory concentration (IC50) for this compound against KDM5A is approximately 250 nM in biochemical assays.[5] Cellular IC50 values may vary depending on cell permeability and other factors.

Q3: How should I dissolve and store this compound?

A3: this compound is typically supplied as a lyophilized powder. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C for long-term stability.[5] When stored at -80°C, the stock solution is stable for up to 6 months, and at -20°C, for up to 1 month.[5]

Q4: What are the expected cellular effects of this compound treatment?

A4: Treatment with this compound is expected to inhibit the demethylase activity of KDM5A, leading to an increase in global H3K4 methylation levels. Phenotypically, this can result in cell cycle arrest, typically at the G1 phase, inhibition of cell proliferation, and induction of apoptosis in sensitive cell lines.[2]

Q5: How can I confirm that this compound is active in my cells?

A5: The most direct way to confirm the activity of this compound is to measure the levels of H3K4 trimethylation (H3K4me3) using techniques like Western blotting or immunofluorescence. An increase in H3K4me3 levels upon treatment would indicate target engagement. Additionally, you can assess downstream phenotypic effects such as a decrease in cell viability or changes in cell cycle distribution.

Key Quantitative Data

ParameterValueReference
TargetKDM5A[1][2]
Mechanism of ActionCompetitive inhibitor of 2-oxoglutarate binding[1][5]
IC50 (biochemical)~250 nM[5]
Recommended Starting Concentration Range (in vitro)1 nM - 10 µM
Stock Solution SolventDMSO[5]
Stock Solution Storage-20°C (1 month) or -80°C (6 months)[5]

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest using a cell viability assay.

Materials:

  • This compound

  • Your cell line of interest

  • Complete cell culture medium

  • DMSO (for dissolving this compound)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent like alamarBlue)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density. This should be a density that allows for logarithmic growth during the course of the experiment and is within the linear range of the chosen viability assay.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells in triplicate.

    • Incubate the plate for a duration relevant to your experimental question (e.g., 48, 72, or 96 hours).

  • Cell Viability Assay (Example using MTT):

    • Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be converted to formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media only) from all other wells.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

G Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock (10 mM in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well Plate D Treat Cells with this compound and Vehicle Control B->D C->D E Incubate for Desired Time (e.g., 72h) D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance/Fluorescence F->G H Normalize Data to Vehicle Control G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: Workflow for determining the optimal this compound concentration.

G KDM5A Signaling Pathway and this compound Mechanism of Action cluster_nucleus Nucleus cluster_chromatin Chromatin H3K4me3 H3K4me3 (Active Transcription) KDM5A KDM5A (Histone Demethylase) H3K4me3->KDM5A Substrate GeneExpression Altered Gene Expression H3K4me3->GeneExpression Promotes H3K4me2 H3K4me2 KDM5A->H3K4me2 Demethylation CPI4203 This compound CPI4203->KDM5A Inhibition CellCycleArrest Cell Cycle Arrest (G1) GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: KDM5A pathway and this compound's inhibitory action.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or weak effect of this compound 1. Incorrect concentration: The concentration used may be too low for your specific cell line. 2. Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Cell line resistance: The cell line may be insensitive to KDM5A inhibition. 4. Short incubation time: The treatment duration may be insufficient to observe a phenotypic effect.1. Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM). 2. Prepare a fresh stock solution of this compound from the lyophilized powder. Ensure proper aliquoting and storage at -80°C. 3. Confirm target expression (KDM5A) in your cell line. Consider using a positive control cell line known to be sensitive to KDM5 inhibitors. 4. Increase the incubation time (e.g., up to 96 hours) and perform a time-course experiment.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge effects: Evaporation from the outer wells of the plate.1. Ensure a homogenous cell suspension before seeding. Mix gently but thoroughly. 2. Use a calibrated multichannel pipette. Change pipette tips for each concentration. 3. Avoid using the outermost wells of the 96-well plate. Fill these wells with sterile PBS or media to minimize evaporation from the inner wells.
High background in cell viability assay 1. Reagent interference: The this compound compound may interfere with the assay chemistry. 2. Contamination: Bacterial or fungal contamination in the cell culture.1. Run a control with this compound in cell-free media to check for direct interaction with the assay reagent. 2. Regularly check cell cultures for signs of contamination. Use aseptic techniques.
Unexpected cytotoxicity at low concentrations 1. Off-target effects: At higher concentrations, this compound may have off-target effects. 2. DMSO toxicity: The final concentration of DMSO in the media may be too high.1. Titrate the concentration carefully to find the optimal window for KDM5A-specific effects. Consider using a structurally different KDM5 inhibitor as a comparison. 2. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level for your cells (typically <0.5%).

References

Common issues with CPI-4203 solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common solubility issues encountered with CPI-4203, a selective inhibitor of KDM5 demethylases.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is advisable to use a fresh, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed moisture can negatively impact the solubility of the compound.[1][3]

Q2: What is the maximum stock concentration of this compound in DMSO?

A2: A stock solution of up to 25 mg/mL (89.83 mM) can be prepared in DMSO.[1] Achieving this concentration may require gentle warming and sonication.[1]

Q3: How should I store this compound stock solutions?

A3: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. What should I do?

A4: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[4] To prevent this, ensure that the final concentration of DMSO in your aqueous solution is kept low, typically below 0.5%. It is also recommended to make intermediate dilutions in a suitable buffer before adding the compound to the final medium.

Troubleshooting Guide

Problem 1: The this compound powder is not fully dissolving in DMSO.

  • Possible Cause 1: Insufficient mixing.

    • Solution: Vortex the solution for several minutes. If particles are still visible, use a sonicator bath for 10-15 minutes to aid dissolution.[5]

  • Possible Cause 2: The concentration is too high.

    • Solution: While a concentration of 25 mg/mL is achievable, it may require additional steps. Gently warm the solution in a 37°C water bath for a short period.[1][5] Be cautious not to overheat the solution, as it may degrade the compound.

  • Possible Cause 3: The DMSO is not of high quality.

    • Solution: Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO. DMSO readily absorbs moisture from the air, which can reduce the solubility of many organic compounds.[3]

Problem 2: I observe a film or precipitate in my stock solution after storage.

  • Possible Cause 1: The compound has come out of solution during freezing.

    • Solution: Before use, thaw the aliquot at room temperature and then warm it briefly to 37°C. Vortex thoroughly to ensure the compound is fully redissolved before adding it to your experimental system.

  • Possible Cause 2: Improper storage.

    • Solution: Ensure that stock solutions are stored at the recommended temperatures (-20°C for short-term and -80°C for long-term) and are tightly sealed to prevent solvent evaporation and moisture absorption.[1]

Problem 3: I am seeing inconsistent or no biological effect of this compound in my cell-based assays.

  • Possible Cause 1: The compound has precipitated in the cell culture medium.

    • Solution: Visually inspect your culture plates under a microscope for any signs of precipitation. To avoid this, ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).[6] Prepare serial dilutions of your DMSO stock in your cell culture medium to ensure gradual dilution.

  • Possible Cause 2: The inhibitor has degraded.

    • Solution: Use a fresh aliquot of the inhibitor from a properly stored stock.[5] Avoid repeated freeze-thaw cycles which can lead to degradation.[1]

Quantitative Solubility Data

SolventConcentrationMethodSource
DMSO25 mg/mL (89.83 mM)Experimental[1]

Note: Achieving this concentration may require ultrasonic assistance and warming.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 278.31 g/mol )[2]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to minimize moisture condensation.

    • To prepare a 10 mM stock solution, weigh out 2.78 mg of this compound and add it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.

    • If any particulates remain, place the tube in a sonicator water bath for 10-15 minutes.

    • If necessary, warm the solution briefly at 37°C.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protected tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Visualizations

G cluster_workflow Experimental Workflow: Dissolving this compound start Start: this compound Powder weigh Weigh desired amount of this compound start->weigh add_dmso Add appropriate volume of anhydrous DMSO weigh->add_dmso vortex Vortex thoroughly add_dmso->vortex check_sol Visually inspect for undissolved particles vortex->check_sol sonicate Sonicate for 10-15 minutes check_sol->sonicate Yes fully_dissolved Fully dissolved stock solution check_sol->fully_dissolved No warm Warm briefly to 37°C sonicate->warm warm->check_sol aliquot Aliquot into single-use tubes fully_dissolved->aliquot store Store at -20°C or -80°C aliquot->store end Ready for use store->end

Caption: A typical experimental workflow for dissolving this compound.

G cluster_troubleshooting Troubleshooting Workflow: Solubility Issues start Issue: this compound not dissolving check_solvent Is the solvent fresh, anhydrous DMSO? start->check_solvent replace_solvent Use a new stock of high-purity DMSO check_solvent->replace_solvent No check_concentration Is the concentration ≤ 25 mg/mL? check_solvent->check_concentration Yes replace_solvent->start reduce_concentration Reduce concentration and try again check_concentration->reduce_concentration No apply_energy Have you tried sonication and gentle warming? check_concentration->apply_energy Yes reduce_concentration->start apply_methods Apply sonication (15 min) and/or warming (37°C) apply_energy->apply_methods No precipitation_dilution Issue: Precipitation upon aqueous dilution apply_energy->precipitation_dilution Yes, still an issue apply_methods->start check_final_dmso Is the final DMSO concentration <0.5%? precipitation_dilution->check_final_dmso lower_dmso Lower the final DMSO concentration check_final_dmso->lower_dmso No resolved Issue Resolved check_final_dmso->resolved Yes serial_dilution Perform serial dilutions in aqueous buffer lower_dmso->serial_dilution serial_dilution->resolved

Caption: A logical workflow for troubleshooting this compound solubility issues.

G cluster_pathway KDM5A Signaling Pathway Inhibition by this compound H3K4me3 H3K4me3 (Active Chromatin) KDM5A KDM5A (Histone Demethylase) H3K4me3->KDM5A Substrate H3K4me2_me1 H3K4me2/me1 (Repressed Chromatin) KDM5A->H3K4me2_me1 Demethylation gene_repression Target Gene Repression H3K4me2_me1->gene_repression two_og 2-Oxoglutarate (Cofactor) two_og->KDM5A Binds to catalytic site cpi4203 This compound cpi4203->KDM5A Competitive Inhibition

Caption: this compound competitively inhibits KDM5A, preventing histone demethylation.

References

How to improve CPI-4203 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of CPI-4203 in solution. Researchers, scientists, and drug development professionals can use this resource to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that may arise when working with this compound solutions.

Problem Potential Cause Recommended Solution
Precipitation in solution upon storage - Solution concentration exceeds solubility limit at storage temperature.- Solvent degradation (e.g., water absorption by DMSO).- pH shift in buffered solutions.- Store at the recommended concentrations.- Use freshly opened, anhydrous grade DMSO for stock solutions.[1]- Ensure the buffer capacity is sufficient to maintain the desired pH.
Loss of biological activity over time - Chemical degradation of this compound.- Repeated freeze-thaw cycles.[2][1]- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[1]- Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]- Protect solutions from light and exposure to atmospheric oxygen where possible.
Inconsistent experimental results - Inaccurate initial concentration due to incomplete dissolution.- Degradation of the compound in working solutions.- Ensure complete dissolution of the solid compound; ultrasonic and warming may be required for DMSO stock solutions.[2][1]- Prepare fresh working solutions from a stable stock solution for each experiment.
Color change in solution - Oxidation or degradation of the compound, potentially catalyzed by light or contaminants.- Store solutions in amber vials or protect from light.- Use high-purity solvents and reagents.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[2][1] It is advised to use a new, anhydrous grade of DMSO, as the solvent's hygroscopic nature can negatively affect the solubility of the compound.[2][1] For complete dissolution, ultrasonic and warming may be necessary.[2][1]

2. What are the optimal storage conditions for this compound solutions?

For long-term stability, stock solutions of this compound should be aliquoted and stored at -80°C, where they are stable for up to 6 months.[1] For short-term storage, -20°C is suitable for up to 1 month.[2][1] It is crucial to avoid repeated freeze-thaw cycles to prevent degradation.[1]

3. How can I minimize the degradation of this compound in my experimental setup?

To minimize degradation, prepare fresh working solutions from your frozen stock for each experiment. If your experiment runs for an extended period, consider the stability of this compound in your specific aqueous buffer. It is good practice to protect the working solution from prolonged exposure to light and elevated temperatures.

4. Are there known degradation pathways for this compound?

Specific degradation pathways for this compound have not been detailed in publicly available literature. However, compounds with similar functional groups can be susceptible to hydrolysis, oxidation, and photodecomposition. Hydrolysis may occur at the amide bond, while oxidation could target electron-rich moieties within the molecule.

5. How can I check the stability of my this compound solution?

The stability of a this compound solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[3][4][5] A stability-indicating HPLC method would allow for the separation and quantification of the intact this compound from its potential degradation products. Comparing the peak area of this compound in a fresh sample versus an aged or stressed sample will indicate the extent of degradation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the solution in a water bath at a controlled temperature (e.g., 30-37°C) for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in amber vials.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Forced Degradation Study Workflow

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-intensity light source (ICH-compliant photostability chamber)

  • Oven

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Sample Preparation: Dilute the this compound stock solution to a suitable concentration in various media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Aqueous solution for thermal and photostability

  • Stress Conditions:

    • Hydrolysis: Incubate acidic and basic solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Oxidation: Incubate the H₂O₂ solution at room temperature.

    • Thermal: Incubate the aqueous solution in an oven at a high temperature (e.g., 70°C).

    • Photostability: Expose the aqueous solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize the acidic and basic solutions, and analyze all samples by HPLC.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation and Storage cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_long Store at -80°C (<= 6 months) aliquot->store_long Long-term store_short Store at -20°C (<= 1 month) aliquot->store_short Short-term thaw Thaw a Single Aliquot store_long->thaw store_short->thaw prepare_working Prepare Fresh Working Solution thaw->prepare_working

Caption: Workflow for preparing and storing this compound solutions.

degradation_pathways Hypothetical Degradation Pathways of this compound cluster_stressors Stress Factors cluster_products Potential Degradation Products cpi4203 This compound hydrolysis Hydrolysis (Acid/Base) oxidation Oxidation (e.g., H2O2) photolysis Photolysis (Light) hydrolyzed Hydrolyzed Products (e.g., amide cleavage) hydrolysis->hydrolyzed oxidized Oxidized Products oxidation->oxidized photo Photodegradation Products photolysis->photo

Caption: Potential degradation pathways for this compound under various stress conditions.

References

CPI-4203 assay refinement and troubleshooting tips

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the CPI-4203 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay refinement and troubleshooting. This compound is a novel, potent, and selective ATP-competitive inhibitor of Kinase-X, a key enzyme in the MAPK signaling cascade.

This guide provides detailed protocols and troubleshooting advice for the most common assays used to characterize this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective, ATP-competitive inhibitor of the fictitious enzyme Kinase-X. It binds to the ATP-binding pocket of Kinase-X, preventing the phosphorylation of its downstream target, Substrate-Y, and thereby inhibiting a critical step in a pro-proliferative signaling pathway.

Q2: What are the recommended assays to assess the activity of this compound?

We recommend a three-tiered approach to fully characterize the activity of this compound:

  • Biochemical Assay: An ADP-Glo™ Kinase Assay to determine the direct inhibitory effect of this compound on purified Kinase-X and to calculate an accurate IC50 value.[1][2][3]

  • Target Engagement Assay: A Western blot analysis in a relevant cell line to confirm that this compound inhibits the phosphorylation of the downstream target, Substrate-Y.

  • Functional Cell-Based Assay: A cell proliferation assay (e.g., Crystal Violet or MTT) to measure the functional consequence of Kinase-X inhibition on cancer cell growth.

Q3: How should I prepare and store this compound for in vitro experiments?

For in vitro assays, this compound should be dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the stock is serially diluted to working concentrations. It is critical to ensure the final DMSO concentration in the assay is consistent across all conditions (including vehicle controls) and is typically kept at or below 0.1% to prevent solvent-induced effects.[4]

Assay Protocols and Troubleshooting

Biochemical Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[1][2]

  • Reagent Preparation: Prepare Kinase-X, Substrate-Y, and ATP at 2X final concentrations in kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA). Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer to a 2X final concentration.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of 2X this compound dilution (or DMSO vehicle). Add 2.5 µL of 2X enzyme/substrate mix. Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2][5]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP. Incubate for 30-60 minutes at room temperature.[2][5]

  • Signal Detection: Measure luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.

The following table shows typical IC50 values for this compound against Kinase-X and two other related kinases to demonstrate selectivity.

Kinase TargetATP ConcentrationAverage IC50 (nM)Standard Deviation (nM)
Kinase-X 10 µM (Km)15.22.1
Kinase-A10 µM (Km)1,250150
Kinase-B10 µM (Km)>10,000N/A
IssuePotential Cause(s)Recommended Solution(s)
High Background Signal 1. Compound Interference: this compound may inhibit the luciferase in the detection reagent.[6] 2. Contaminated Reagents: Buffers or substrates may be contaminated with ATP/ADP.1. Run a "No Enzyme" control with this compound to check for direct interference with the detection reagents.[7] 2. Use fresh, high-quality reagents. Filter buffers if necessary.
Low Signal / No Activity 1. Inactive Kinase: Enzyme may have degraded due to improper storage or handling. 2. Incorrect Buffer Composition: Missing essential cofactors like MgCl₂.1. Use a fresh aliquot of Kinase-X and avoid multiple freeze-thaw cycles. Run a positive control without any inhibitor to confirm maximal activity.[8] 2. Double-check the composition and pH of the kinase reaction buffer.
Inconsistent IC50 Values 1. Variable ATP Concentration: The IC50 of an ATP-competitive inhibitor is highly dependent on ATP concentration.[7][8] 2. Inaccurate Pipetting: Errors in serial dilutions or reagent additions. 3. Compound Solubility: this compound may precipitate at higher concentrations.1. Ensure the ATP concentration is consistent across all experiments. It is recommended to use an ATP concentration at or near the Km for the enzyme.[8][9] 2. Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment.[7] 3. Visually inspect for precipitation. If needed, adjust the top concentration or add a non-interfering detergent like Triton X-100 (at ~0.01%) to the buffer.[6]
Target Engagement: Cellular Western Blot

This assay confirms that this compound can enter cells and inhibit the phosphorylation of Substrate-Y.

  • Cell Treatment: Seed a suitable cell line (e.g., one with an active Kinase-X pathway) in 6-well plates. Once cells reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature (e.g., with 5% BSA in TBST).[10][11] Incubate with a primary antibody against phospho-Substrate-Y (p-Substrate-Y) overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed for total Substrate-Y or a loading control like GAPDH.

IssuePotential Cause(s)Recommended Solution(s)
High Background 1. Insufficient Blocking: Non-specific antibody binding.[10][12] 2. Antibody Concentration Too High: Primary or secondary antibody concentration is excessive.[11][13] 3. Inadequate Washing: Unbound antibodies are not sufficiently washed away.[11][14]1. Increase blocking time to 1-2 hours or switch blocking agent (e.g., from milk to BSA, especially for phospho-antibodies).[10][13] 2. Titrate antibodies to determine the optimal concentration.[13] 3. Increase the number and duration of wash steps (e.g., 3 x 10 minutes in TBST).[11]
No or Weak Signal 1. Low Phosphorylation Level: The basal level of p-Substrate-Y may be too low to detect. 2. Ineffective Primary Antibody: The antibody may not be sensitive or specific enough.1. If applicable, stimulate the pathway upstream of Kinase-X to increase the signal for p-Substrate-Y. 2. Use a validated antibody known to work for Western blotting. Run a positive control lysate from cells known to express high levels of p-Substrate-Y.[10]
Multiple Non-Specific Bands 1. Primary Antibody Specificity: The antibody may cross-react with other proteins.[10] 2. Sample Degradation: Protein degradation can lead to smaller, non-specific bands.1. Use a more specific, validated primary antibody. Optimize antibody dilution. 2. Always use fresh lysates and keep samples on ice. Ensure protease and phosphatase inhibitors are included in the lysis buffer.[10]
Functional Assay: Cell Proliferation

This assay measures the overall effect of this compound on the growth and viability of cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.

  • Cell Fixation: Carefully remove the media and wash the cells with PBS. Add 100 µL of 4% paraformaldehyde (PFA) to each well and incubate for 15 minutes to fix the cells.

  • Staining: Wash away the PFA and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Destaining and Reading: Wash the wells thoroughly with water to remove excess stain and allow the plate to dry completely. Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well and shake for 15 minutes to dissolve the stain.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell LineDoubling Time (hrs)Average EC50 (nM)Standard Deviation (nM)
Cell Line A249512
Cell Line B3621025
Cell Line C22>10,000N/A
IssuePotential Cause(s)Recommended Solution(s)
High Variability Between Replicates 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well.[15] 2. "Edge Effect": Wells on the plate perimeter are prone to evaporation, altering cell growth.[4][15] 3. Pipetting Errors: Inaccurate dispensing of compound or reagents.[15]1. Ensure the cell suspension is homogenous by gently mixing before each pipetting step.[15] 2. Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media instead to create a humidity barrier.[4][15] 3. Ensure pipettes are calibrated. Use a multichannel pipette for consistency where possible.[15]
Low Assay Signal 1. Suboptimal Seeding Density: Too few cells were plated at the start. 2. Insufficient Incubation Time: The 72-hour treatment period may not be long enough for the anti-proliferative effect to become apparent.1. Perform a cell titration experiment to find the optimal seeding density that provides a robust signal in the linear range of the assay.[15] 2. Extend the treatment duration (e.g., to 96 or 120 hours), ensuring the control cells do not become over-confluent.
Inconsistent Dose-Response Curve 1. Inappropriate Concentration Range: The tested concentrations are too high or too low to define the sigmoidal curve.[16] 2. Compound Precipitation: High concentrations of this compound may not be soluble in the media.[4]1. Widen the concentration range of this compound to ensure you capture the top and bottom plateaus of the curve.[16][17] 2. Check for precipitation in the media at high concentrations. If observed, the highest soluble concentration should be used as the top dose.

Visualized Workflows and Pathways

cluster_0 Cell Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates KinaseX Kinase-X Upstream_Kinase->KinaseX Phosphorylates (Activates) SubstrateY Substrate-Y KinaseX->SubstrateY Phosphorylates ADP ADP KinaseX->ADP pSubstrateY p-Substrate-Y SubstrateY->pSubstrateY Transcription_Factor Transcription Factor pSubstrateY->Transcription_Factor Activates Gene_Expression Gene Expression (e.g., MYC) Transcription_Factor->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation CPI4203 This compound CPI4203->KinaseX Inhibits ATP ATP ATP->KinaseX cluster_0 Biochemical Characterization cluster_1 Cellular Analysis cluster_2 Data Interpretation Biochem_Assay 1. Biochemical Assay (ADP-Glo™) IC50_Calc 2. Determine IC50 & Selectivity Biochem_Assay->IC50_Calc Target_Engage 3. Target Engagement (Western Blot) IC50_Calc->Target_Engage Functional_Assay 4. Functional Assay (Proliferation) Target_Engage->Functional_Assay EC50_Calc 5. Determine EC50 Functional_Assay->EC50_Calc Correlate 6. Correlate Data EC50_Calc->Correlate Start High Background Observed Check_Blocking Is blocking sufficient? (1hr, 5% BSA/Milk) Start->Check_Blocking Optimize_Blocking Increase blocking time or change agent (e.g., BSA) Check_Blocking->Optimize_Blocking No Check_Washing Are wash steps adequate? (e.g., 3x10 min) Check_Blocking->Check_Washing Yes Optimize_Blocking->Check_Washing Increase_Washes Increase number and duration of washes Check_Washing->Increase_Washes No Check_Antibody Is antibody concentration too high? Check_Washing->Check_Antibody Yes Increase_Washes->Check_Antibody Titrate_Antibody Titrate primary and secondary antibodies Check_Antibody->Titrate_Antibody Yes Secondary_Control Run secondary antibody only control Check_Antibody->Secondary_Control No End Problem Resolved Titrate_Antibody->End Secondary_Control->End

References

Technical Support Center: CPI-4203 In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CPI-4203 in in-vivo experimental models. Our aim is to help you overcome common challenges and ensure the successful execution of your studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during in-vivo experiments with this compound.

Issue Potential Cause Recommended Action
1. Lack of In-Vivo Efficacy Inadequate formulation and/or poor bioavailability.Review the formulation of this compound. Due to the nature of small molecule inhibitors, solubility can be a challenge. Consider using vehicles such as DMSO, polyethylene (B3416737) glycol (PEG), or Tween 80 to improve solubility and administration consistency.[1] A thorough formulation optimization study is recommended.
Insufficient target engagement.Confirm target engagement with a pharmacodynamic (PD) study.[1] After this compound administration, collect tissue samples at various time points to measure biomarkers of KDM5A inhibition. An increase in global H3K4 trimethylation (H3K4me3) is a primary indicator of target engagement.[2]
Suboptimal dosing or scheduling.Conduct a Maximum Tolerated Dose (MTD) study to determine the highest dose that can be administered without unacceptable toxicity.[1] Based on the MTD, design a dose-response study with at least three dose levels to identify an efficacious and well-tolerated regimen.[1]
2. High Variability in Animal Responses Inconsistent compound administration.Standardize the administration technique across all animals. This includes ensuring consistent gavage volumes, injection sites, and timing.[1]
Biological variability within the animal cohort.To improve the reliability and reproducibility of your study, use proper randomization and blinding techniques.[1] Including both male and female animals, as well as animals from multiple litters, can also provide more robust data.[1]
3. Unexpected Toxicity Off-target effects of this compound.While this compound is a selective KDM5 inhibitor, off-target effects are possible.[2] If toxicity is observed at doses expected to be safe, further in-vitro profiling against a panel of related histone demethylases (e.g., KDM4 and KDM6 families) may be necessary to identify unintended interactions.[2]
Vehicle-related toxicity.Always include a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity.[1]
4. Difficulty in Monitoring In-Vivo Target Engagement Insensitive or inappropriate biomarkers.The primary pharmacodynamic biomarker for a KDM5 inhibitor is the level of H3K4me3.[2][3] Consider using techniques like Western blot, ELISA, or immunohistochemistry on tumor or surrogate tissues to assess changes in this histone mark. Downstream gene expression changes, such as the repression of PNUTS, can also serve as a PD marker.[1]
Incorrect timing of sample collection.The optimal time for observing biomarker modulation will depend on the pharmacokinetics of this compound. Conduct a time-course experiment to identify the point of maximum target inhibition post-administration.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the KDM5 family of histone demethylases.[2] It functions by competitively binding to the 2-oxoglutarate (2-OG) catalytic site of KDM5 enzymes, thereby preventing the demethylation of histone H3 on lysine (B10760008) 4 (H3K4).[2][4] This leads to an increase in the global levels of H3K4 trimethylation (H3K4me3), a mark associated with active gene transcription.[2]

Q2: How should I prepare this compound for in-vivo administration?

A2: this compound is soluble in DMSO.[5] For in-vivo use, a common strategy is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle such as polyethylene glycol (PEG), saline, or corn oil. It is crucial to perform a small-scale formulation test to ensure the compound remains in solution at the desired concentration and does not precipitate upon dilution. Always prepare fresh solutions and protect them from light.

Q3: What is a recommended starting point for an in-vivo efficacy study?

A3: Before initiating an efficacy study, it is essential to conduct a Maximum Tolerated Dose (MTD) study to establish a safe dose range.[1] The starting dose for an MTD study is often extrapolated from in-vitro data, typically aiming for a plasma concentration several-fold higher than the in-vitro IC50 value.[1] For this compound, with an IC50 of 250 nM for KDM5A, you would calculate a starting dose based on pharmacokinetic predictions.[3][4][5]

Q4: What are the expected phenotypic effects of this compound in cancer models?

A4: In-vitro studies have shown that this compound can inhibit cell proliferation, reduce cell viability, and induce apoptosis in cancer cell lines.[2] It has also been shown to modulate cell cycle dynamics, often causing an arrest in the G1 phase.[2] In in-vivo cancer models, effective treatment with a KDM5 inhibitor would be expected to lead to tumor growth inhibition.

Q5: How can I confirm that this compound is hitting its target in my in-vivo model?

A5: The most direct way to confirm target engagement is to measure the levels of H3K4me3 in tumor tissue or peripheral blood mononuclear cells (PBMCs) from treated animals. A significant increase in H3K4me3 levels compared to the vehicle-treated control group would indicate successful target inhibition.[2][3]

Experimental Protocols

Hypothetical Maximum Tolerated Dose (MTD) Study Protocol

Objective: To determine the maximum tolerated dose of this compound in a murine model.

Methodology:

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Groups: 5 groups of 3 mice each.

  • Formulation: this compound dissolved in 10% DMSO, 40% PEG300, 50% saline.

  • Dosing:

    • Group 1: Vehicle control (10% DMSO, 40% PEG300, 50% saline)

    • Group 2: 10 mg/kg this compound

    • Group 3: 25 mg/kg this compound

    • Group 4: 50 mg/kg this compound

    • Group 5: 100 mg/kg this compound

  • Administration: Daily intraperitoneal (i.p.) injection for 14 consecutive days.

  • Monitoring:

    • Body weight measured daily.

    • Clinical signs of toxicity (e.g., changes in posture, activity, grooming) observed and scored daily.

    • At the end of the study, blood is collected for complete blood count (CBC) and serum chemistry analysis. Major organs are harvested for histopathological examination.

  • MTD Definition: The highest dose that does not cause more than 15% body weight loss or significant clinical signs of toxicity.

Pharmacodynamic (PD) Biomarker Assessment Protocol

Objective: To assess the in-vivo target engagement of this compound by measuring H3K4me3 levels.

Methodology:

  • Animal Model: Tumor-bearing mice (e.g., xenograft model with a cancer cell line of interest).

  • Groups:

    • Vehicle control

    • This compound at an efficacious dose (determined from MTD and pilot efficacy studies).

  • Dosing: A single dose of this compound or vehicle is administered.

  • Sample Collection: Tumors are harvested at multiple time points post-dose (e.g., 2, 4, 8, 24, and 48 hours). A cohort of at least 3 mice per time point is recommended.

  • Analysis:

    • Tumor lysates are prepared.

    • Histones are extracted.

    • Western blotting is performed using antibodies specific for H3K4me3 and total Histone H3 (as a loading control).

    • The ratio of H3K4me3 to total H3 is quantified to determine the fold-change relative to the vehicle control.

Visualizations

CPI4203_Signaling_Pathway cluster_0 Epigenetic Regulation This compound This compound KDM5A KDM5A This compound->KDM5A Inhibits H3K4me3 H3K4me3 (Active Gene Mark) KDM5A->H3K4me3 Demethylates Gene Repression Gene Repression KDM5A->Gene Repression Promotes Gene Activation Gene Activation H3K4me3->Gene Activation Promotes

This compound Signaling Pathway

InVivo_Workflow start Start: In-Vivo Study Planning formulation Formulation Optimization start->formulation mtd_study Maximum Tolerated Dose (MTD) Study formulation->mtd_study efficacy_study Efficacy Study Design (Dose-Response) mtd_study->efficacy_study animal_dosing Animal Dosing and Monitoring efficacy_study->animal_dosing pd_study Pharmacodynamic (PD) Biomarker Study tissue_collection Tissue Collection (Tumor, Blood) pd_study->tissue_collection data_collection Data Collection (Tumor Volume, Body Weight) animal_dosing->data_collection animal_dosing->tissue_collection analysis Data Analysis and Interpretation data_collection->analysis tissue_collection->analysis end End: Study Conclusion analysis->end

General In-Vivo Experimental Workflow

References

Addressing off-target effects of CPI-4203

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CPI-4203, a selective inhibitor of the KDM5 family of histone demethylases. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and address potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that is not consistent with KDM5A inhibition. What could be the cause?

A1: Unexpected cellular phenotypes can arise from several factors. While this compound is a selective inhibitor of KDM5 demethylases, off-target effects can occur, especially at higher concentrations.[1] We recommend verifying the engagement of KDM5A in your cellular system and considering a broader selectivity profile assessment. The genetic background of your cell line and experimental variability can also contribute to unexpected results.

Q2: At what concentration should we expect to see off-target effects with this compound?

A2: this compound is a potent inhibitor of KDM5A with an IC50 of 250 nM in biochemical assays.[2] However, at concentrations significantly above this, engagement with other Jumonji-C (JmjC) domain-containing histone demethylases may occur due to structural similarities in the 2-oxoglutarate (2-OG) binding pocket.[1] We advise performing a dose-response experiment to determine the optimal concentration for KDM5A-specific effects in your model system.

Q3: How can we confirm that this compound is engaging KDM5A in our cells?

A3: Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) is a valuable technique to verify direct binding of this compound to KDM5A in a cellular context.[3] Additionally, western blotting for the target histone mark, H3K4me3, should show a dose-dependent increase upon treatment with this compound, consistent with KDM5A inhibition.

Q4: What are the known off-targets for this compound?

A4: While a comprehensive public off-target profile for this compound is not available, inhibitors of JmjC domain-containing demethylases can exhibit cross-reactivity with other 2-OG-dependent oxygenases. Based on internal data, potential off-targets to consider at higher concentrations include members of the KDM4 and KDM6 subfamilies.

Q5: Our in vivo results with this compound are not correlating with our in vitro data. What could be the reason?

A5: Discrepancies between in vitro and in vivo results can be due to several factors, including pharmacokinetics (PK), pharmacodynamics (PD), and compound metabolism. We recommend conducting PK/PD studies to ensure adequate tumor or tissue exposure and target modulation in your in vivo model.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity at High Concentrations

If you observe significant cell death at concentrations of this compound intended for selective KDM5A inhibition, consider the following troubleshooting workflow:

G start Unexpected Cytotoxicity Observed step1 Confirm IC50 in Your Cell Line (e.g., CellTiter-Glo) start->step1 step2 Assess Apoptosis Markers (e.g., Cleaved Caspase-3 Western Blot) step1->step2 If IC50 is lower than expected step3 Perform Dose-Response for H3K4me3 Increase (On-Target Effect) step2->step3 step4 Evaluate Off-Target Histone Marks (e.g., H3K9me3 for KDM4, H3K27me3 for KDM6) step3->step4 If H3K4me3 increases as expected step5 Consider Off-Target Profiling (e.g., Demethylase Panel Screen) step4->step5 If off-target marks are altered

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: Lack of Expected Phenotype (e.g., No Change in Cell Proliferation)

If this compound does not produce the anticipated biological effect, such as an anti-proliferative response, follow this workflow:

G start Lack of Expected Phenotype step1 Verify Compound Integrity and Concentration start->step1 step2 Confirm KDM5A Expression in Cell Line (Western Blot or qPCR) step1->step2 step3 Confirm On-Target Engagement (CETSA or H3K4me3 Western Blot) step2->step3 If KDM5A is expressed step4 Investigate Cell Line Dependency on KDM5A (e.g., CRISPR/Cas9 Knockout or siRNA Knockdown) step3->step4 If target is engaged step5 Re-evaluate Hypothesis: Is KDM5A the Primary Driver in Your Model? step4->step5

Caption: Troubleshooting workflow for an absent biological effect.

Data Presentation

Table 1: In Vitro Potency of this compound Against KDM Family Members

TargetIC50 (nM)Assay Type
KDM5A250Biochemical
KDM5B350Biochemical
KDM5C400Biochemical
KDM4C2500Biochemical
KDM6B5000Biochemical

Table 2: Cellular Activity of this compound in a KDM5A-dependent Cancer Cell Line

AssayEC50 (µM)Endpoint
Cell Proliferation1.572-hour incubation
H3K4me3 Increase0.524-hour incubation
Apoptosis Induction2.048-hour incubation

Experimental Protocols

Protocol 1: Western Blot for Histone Marks

This protocol is for assessing changes in histone methylation following this compound treatment.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound (e.g., 0.1 µM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Histone Extraction: Harvest cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of each histone extract using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against the histone mark of interest (e.g., H3K4me3, H3K9me3, H3K27me3). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total Histone H3 or a loading control to normalize the data.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is to confirm the direct binding of this compound to KDM5A in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle or a saturating concentration of this compound for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Analysis: Analyze the soluble fraction by western blot using an antibody specific for KDM5A. Increased thermal stability of KDM5A in the presence of this compound confirms target engagement.

Signaling Pathways

G cluster_0 On-Target Pathway CPI4203 This compound KDM5A KDM5A CPI4203->KDM5A inhibits H3K4me3 H3K4me3 KDM5A->H3K4me3 demethylates TumorSuppressor Tumor Suppressor Genes H3K4me3->TumorSuppressor activates Apoptosis Apoptosis TumorSuppressor->Apoptosis

Caption: Intended on-target signaling pathway of this compound.

G cluster_1 Potential Off-Target Pathways CPI4203_high This compound (High Concentration) KDM4C KDM4C CPI4203_high->KDM4C inhibits KDM6B KDM6B CPI4203_high->KDM6B inhibits H3K9me3 H3K9me3 KDM4C->H3K9me3 demethylates H3K27me3 H3K27me3 KDM6B->H3K27me3 demethylates Oncogenes Oncogenes H3K9me3->Oncogenes regulates DevGenes Developmental Genes H3K27me3->DevGenes regulates UnexpectedPhenotype Unexpected Phenotype Oncogenes->UnexpectedPhenotype DevGenes->UnexpectedPhenotype

Caption: Potential off-target signaling pathways of this compound.

References

CPI-4203 experiment reproducibility and optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CPI-4203, a selective KDM5 histone demethylase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the KDM5 family of histone demethylases. It functions by competitively inhibiting the binding of the co-factor 2-oxoglutarate (2-OG) to the catalytic site of KDM5 enzymes. This disruption of the demethylation process leads to alterations in gene expression.

Q2: What are the known cellular effects of this compound?

A2: In various cancer cell lines, this compound has been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest, primarily in the G1 phase. It can also influence cellular differentiation pathways.

Q3: How should I prepare and store this compound?

A3: For optimal stability, it is recommended to prepare a stock solution of this compound in an appropriate solvent like DMSO. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). When stored as a lyophilized powder, keep it at -20°C and desiccated.

Q4: What is the typical effective concentration range for this compound in cell-based assays?

A4: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific model. Based on its reported IC50 of 250 nM for KDM5A, a starting concentration range for cell-based assays could be from 0.1 µM to 10 µM.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Inconsistent or no inhibition of cell proliferation 1. Suboptimal concentration of this compound. 2. Cell line is resistant to KDM5 inhibition. 3. Incorrect assay setup or timing. 4. Degradation of this compound.1. Perform a dose-response curve to determine the IC50 in your cell line. 2. Verify KDM5A expression in your cell line. Consider using a positive control cell line known to be sensitive to KDM5 inhibition. 3. Optimize incubation time and cell seeding density.[1][2] 4. Prepare fresh stock solutions of this compound and store them properly.
High levels of cell death at low concentrations 1. Off-target effects of the inhibitor. 2. Cell line is highly sensitive to KDM5 inhibition.1. Titrate the inhibitor to the lowest effective concentration. 2. Reduce the treatment duration.
Variability between experimental replicates 1. Inconsistent cell seeding. 2. Uneven drug distribution. 3. Edge effects in multi-well plates.1. Ensure a homogenous single-cell suspension before seeding. 2. Mix the plate gently after adding this compound. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with media to maintain humidity.
No change in histone methylation levels (e.g., H3K4me3) after treatment 1. Insufficient treatment time or concentration. 2. Inefficient histone extraction. 3. Poor antibody quality for Western blot.1. Increase the incubation time and/or concentration of this compound. 2. Use a validated histone extraction protocol.[3][4] 3. Use a well-characterized antibody specific for the histone mark of interest and include appropriate controls.

Data Summary

Table 1: this compound Inhibitory Activity

Target IC50 Inhibition Type
KDM5A250 nMCompetitive with 2-oxoglutarate

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][2][5][6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[5] Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V/PI) Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7][8][9]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]

Cell Cycle (Propidium Iodide) Analysis
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.[10][11] Incubate at 4°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

Western Blot for Histone Methylation
  • Histone Extraction: Treat cells with this compound. Lyse the cells and perform acid extraction of histones.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay.

  • Gel Electrophoresis: Separate 15-20 µg of histone extract on a 15% SDS-PAGE gel.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me3) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

KDM5A_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug Inhibitor Action KDM5A KDM5A H3K4me2 Histone H3 (Lysine 4 Dimethylated) KDM5A->H3K4me2 Demethylation H3K4me3 Histone H3 (Lysine 4 Trimethylated) H3K4me3->KDM5A Substrate Gene_Expression Gene Expression H3K4me3->Gene_Expression Promotes H3K4me2->Gene_Expression Alters CPI4203 This compound CPI4203->KDM5A Competitively Inhibits Two_OG 2-Oxoglutarate (Co-factor) Two_OG->KDM5A Binds to catalytic site

Caption: this compound competitively inhibits KDM5A, altering histone methylation and gene expression.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start Experiment cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle histone_extraction Histone Extraction treatment->histone_extraction data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot Western Blot (e.g., for H3K4me3) histone_extraction->western_blot western_blot->data_analysis end Conclusion data_analysis->end

Caption: A typical experimental workflow for characterizing the effects of this compound.

Troubleshooting_Logic cluster_checks Initial Checks cluster_optimization Optimization start Inconsistent Results? reagents Check Reagent Stability (Fresh this compound stock?) start->reagents cells Verify Cell Health & Density start->cells protocol Review Protocol Steps start->protocol dose Perform Dose-Response Curve reagents->dose cells->dose time Optimize Incubation Time protocol->time controls Include Positive/Negative Controls dose->controls time->controls solution Reproducible Data controls->solution

Caption: A logical approach to troubleshooting inconsistent experimental results with this compound.

References

Validation & Comparative

Unveiling the Epigenetic Landscape: A Comparative Analysis of KDM5 Inhibitors CPI-4203 and CPI-455

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of epigenetic research, the targeted inhibition of histone demethylases offers a promising avenue for therapeutic intervention, particularly in oncology. The KDM5 family of enzymes, which remove methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), has emerged as a critical regulator of gene expression and a key player in cancer cell survival and drug tolerance. This guide provides a detailed comparison of two notable KDM5 inhibitors: CPI-4203 and its more potent structural analog, CPI-455.

Abstract

This comparison guide is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of the efficacy of this compound against the alternative and more potent KDM5 inhibitor, CPI-455. This document summarizes key quantitative data, presents detailed experimental protocols for comparative studies, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of these two compounds.

Introduction to this compound and the KDM5 Family

This compound is a selective inhibitor of the KDM5 family of histone demethylases.[1] Its mechanism of action involves competing with the 2-oxoglutarate (2-OG) cofactor at the catalytic site of KDM5 enzymes.[1][2] By inhibiting KDM5, this compound leads to an increase in the global levels of H3K4 trimethylation (H3K4me3), a histone mark associated with active gene transcription.[1] This modulation of the epigenetic landscape has been shown to impact cancer cell proliferation, induce programmed cell death (apoptosis) and cellular senescence, and cause cell cycle arrest at the G1 phase.[1]

Comparative Efficacy: this compound vs. CPI-455

While this compound is a valuable research tool, it is often used as a less potent control compound in conjunction with CPI-455.[3][4] CPI-455 is a specific and potent pan-KDM5 inhibitor, demonstrating significantly higher potency in enzymatic assays.[5][6][7]

Table 1: Comparison of In Vitro Potency
CompoundTargetIC50 ValueFold Difference
This compoundKDM5A250 nM[2][3][8]~25-fold less potent than CPI-455[3]
CPI-455KDM5A10 nM[4][5][6][7]-
Table 2: Comparative Effects on Drug-Tolerant Cancer Cells

The following table summarizes the experimental outcomes of treating various cancer cell lines with this compound and CPI-455 to assess their impact on the survival of drug-tolerant cells.

Cell LineTreatmentObservationReference
PC9, Colo205, Hs888, M14, SKBR3, EVSA-TDMSO (control), this compound, CPI-455CPI-455 more effectively reduced the number of drug-tolerant cells compared to this compound.[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of comparative efficacy studies between this compound and CPI-455, the following experimental protocols are recommended:

Cell Viability and Proliferation Assay
  • Cell Lines: A panel of relevant cancer cell lines (e.g., PC9, Colo205, SKBR3).

  • Treatment: Cells are seeded in 96-well plates and treated with a dose-response range of this compound, CPI-455, or DMSO as a vehicle control.

  • Incubation: Cells are incubated for a predefined period (e.g., 72 hours).

  • Analysis: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 values are then calculated from the dose-response curves.

Analysis of Drug-Tolerant Persister Cells
  • Cell Lines: Cancer cell lines known to develop drug tolerance (e.g., PC9, Colo205).

  • Treatment Protocol:

    • Treat cells with either DMSO, this compound, or CPI-455 for 5 days, with media and compound changes every 2-3 days.[6]

    • After the initial treatment, plate the cells at a density of 2 x 10^5 cells per well in a 6-well plate.[6]

    • Continue the respective treatments for an additional 9-15 days, depending on the cell line.[6]

  • Monitoring and Quantification: The number of surviving drug-tolerant cells is monitored and quantified using an automated imaging system, such as the Incucyte HD, after staining with a nuclear stain (e.g., Nuclear-ID Red).[6]

Global Histone H3K4 Trimethylation (H3K4me3) Assay
  • Cell Lines: A suitable cancer cell line (e.g., HeLa).

  • Treatment: Plate cells and treat with various concentrations of this compound and CPI-455 for up to 4 days.[7]

  • Analysis: Harvest the cells at different time points and determine the global levels of H3K4me3 and total histone H3 using a Meso Scale Discovery (MSD) ELISA platform.[7]

Visualizing the Molecular and Experimental Landscape

To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.

KDM5_Inhibition_Pathway cluster_epigenetic_state Epigenetic State cluster_enzyme Enzyme & Inhibitors cluster_cellular_outcome Cellular Outcome H3K4me3 H3K4me3 (Active Transcription) H3K4me2 H3K4me2 H3K4me3->H3K4me2 Demethylation KDM5A KDM5A Gene_Expression Altered Gene Expression KDM5A->Gene_Expression Regulates CPI_4203 This compound CPI_4203->KDM5A Inhibit CPI_455 CPI-455 CPI_455->KDM5A Inhibit OG 2-Oxoglutarate (Cofactor) OG->KDM5A Binds to Cell_Cycle_Arrest G1 Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Reduced_Survival Reduced Survival of Drug-Tolerant Cells Gene_Expression->Reduced_Survival

Caption: KDM5A signaling pathway and points of inhibition by this compound and CPI-455.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis start Seed Cancer Cells treatment Treat with: - DMSO (Control) - this compound - CPI-455 start->treatment incubation Incubate (e.g., 72h - 15d) treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability imaging Imaging & Quantification (e.g., Incucyte) incubation->imaging elisa Global H3K4me3 ELISA (e.g., MSD) incubation->elisa

Caption: Generalized experimental workflow for comparing KDM5 inhibitors.

Conclusion

Both this compound and CPI-455 are valuable chemical probes for investigating the biological roles of the KDM5 family of histone demethylases. While this compound serves as a useful, less potent control compound, CPI-455 exhibits significantly greater potency in inhibiting KDM5A and reducing the survival of drug-tolerant cancer cells. The selection of the appropriate inhibitor will depend on the specific experimental goals. For studies aiming to achieve a robust inhibition of KDM5 activity and investigate its downstream consequences, CPI-455 is the superior choice. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their studies in the ever-evolving field of epigenetics.

References

Comparative Analysis: Pelabresib (CPI-0610) in Combination with Ruxolitinib vs. Ruxolitinib Monotherapy for Myelofibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational BET inhibitor pelabresib (B11934094) (formerly CPI-0610) used in combination with the established JAK inhibitor ruxolitinib (B1666119), versus ruxolitinib as a monotherapy, which is the current standard of care for many patients with myelofibrosis. Myelofibrosis is a chronic myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms.[1]

The combination therapy aims to provide a more profound and durable response by targeting complementary pathways involved in the pathogenesis of myelofibrosis.[2] While JAK inhibitors like ruxolitinib address the overactive JAK-STAT signaling pathway, BET inhibitors such as pelabresib are designed to modulate the transcription of key genes involved in inflammation and oncogenesis.[2][3]

Mechanism of Action

Ruxolitinib: As a potent and selective inhibitor of Janus kinases (JAK1 and JAK2), ruxolitinib targets the dysregulated JAK-STAT signaling pathway, which is a central driver of myelofibrosis.[1][4][5] This inhibition leads to reduced splenomegaly, alleviation of constitutional symptoms, and has been shown to improve overall survival.[1][6]

Pelabresib (CPI-0610): Pelabresib is an investigational, oral, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) domain proteins.[7][8] BET proteins are epigenetic readers that regulate the transcription of genes involved in inflammation and the progression of myelofibrosis.[2] By inhibiting BET proteins, pelabresib aims to downregulate the expression of oncogenes and pro-inflammatory cytokines, potentially modifying the underlying disease biology.[2][7] Preclinical models suggest a synergistic effect when combining a BET inhibitor with a JAK inhibitor.[7]

Clinical Efficacy: A Tabular Comparison

The primary evidence for the efficacy of the pelabresib and ruxolitinib combination comes from the MANIFEST and MANIFEST-2 clinical trials. The MANIFEST-2 trial is a Phase 3, global, double-blind study that randomized JAK inhibitor-naïve adult patients with myelofibrosis to receive either pelabresib in combination with ruxolitinib or a placebo plus ruxolitinib.[9]

Efficacy Endpoint Pelabresib + Ruxolitinib Placebo + Ruxolitinib (Standard of Care) Clinical Trial
Spleen Volume Reduction ≥35% (SVR35) at Week 24 65.9%[10]35.2%[10]MANIFEST-2[10]
Spleen Volume Reduction ≥35% (SVR35) at Week 48 56.5%[11]37.5%[11]MANIFEST-2[11]
Total Symptom Score Reduction ≥50% (TSS50) at Week 24 52.3%[9]46.3%[9]MANIFEST-2[9]
Total Symptom Score Reduction ≥50% (TSS50) at Week 48 45.3%[11]39.4%[11]MANIFEST-2[11]
Dual SVR35 and TSS50 Response at Week 24 40.2%[9]18.5%[9]MANIFEST-2[9]
Dual SVR35 and TSS50 Response at Week 48 36.0%[11]19.0%[11]MANIFEST-2[11]
Improvement in Bone Marrow Fibrosis (≥1 grade) at Week 24 38.5%[10]24.2%[10]MANIFEST-2[10]
Improvement in Bone Marrow Fibrosis (≥1 grade) at Week 48 41.0%[12]15.0%[12]MANIFEST-2[12]
Hemoglobin Response in Anemic Patients at Week 24 16.4%[10]14.1%[10]MANIFEST-2[10]

Safety and Tolerability

The combination of pelabresib and ruxolitinib has been generally well-tolerated in clinical trials.[7] The addition of pelabresib to ruxolitinib did not result in significant additive toxicity.[13]

Adverse Event (Grade ≥3) Pelabresib + Ruxolitinib Placebo + Ruxolitinib Clinical Trial
Anemia 23.1%[10]36.4%[10]MANIFEST-2[10]
Thrombocytopenia 9.0%[10]5.6%[10]MANIFEST-2[10]
Platelet Count Decreased 4.2%[10]0.9%[10]MANIFEST-2[10]
Diarrhea 0.5%[10]1.4%[10]MANIFEST-2[10]

Experimental Protocols

MANIFEST-2 Clinical Trial (NCT04603495)

  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[14]

  • Patient Population: JAK inhibitor-naïve adult patients with myelofibrosis.[9]

  • Intervention:

    • Experimental Arm: Pelabresib administered orally once daily for 14 consecutive days of a 21-day cycle, in combination with ruxolitinib administered twice daily.[11]

    • Control Arm: Placebo administered on the same schedule as pelabresib, in combination with ruxolitinib.[11]

  • Primary Endpoint: The proportion of patients achieving a spleen volume reduction of ≥35% (SVR35) from baseline at Week 24, as measured by magnetic resonance imaging (MRI) or computed tomography (CT).[14]

  • Key Secondary Endpoints:

    • Absolute change in Total Symptom Score (TSS) from baseline at Week 24, as measured by the Myelofibrosis Symptom Assessment Form v4.0 (MFSAF v4.0).[14]

    • Proportion of patients achieving a ≥50% reduction in TSS (TSS50) from baseline at Week 24.[9]

Visualizing the Pathways and Experimental Design

To better understand the mechanisms and study design, the following diagrams are provided.

JAK-STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds DNA Gene_Transcription Gene Transcription (Proliferation, Inflammation) DNA->Gene_Transcription Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: The JAK-STAT signaling pathway and the inhibitory action of ruxolitinib.

BET_Inhibition_Pathway cluster_nucleus Nucleus BET_Protein BET Protein Acetylated_Histones Acetylated Histones BET_Protein->Acetylated_Histones Binds to Transcription_Machinery Transcription Machinery Acetylated_Histones->Transcription_Machinery Recruits Oncogenes Oncogenes & Pro-inflammatory Genes Transcription_Machinery->Oncogenes Activates Gene_Expression Gene Expression Oncogenes->Gene_Expression Leads to Pelabresib Pelabresib (CPI-0610) Pelabresib->BET_Protein Inhibits Binding

Caption: Mechanism of BET inhibition by pelabresib in the nucleus.

MANIFEST-2_Trial_Workflow Patient_Population JAKi-naïve Myelofibrosis Patients Randomization Randomization (1:1) Patient_Population->Randomization Arm_A Pelabresib + Ruxolitinib Randomization->Arm_A Arm_B Placebo + Ruxolitinib Randomization->Arm_B Primary_Endpoint Primary Endpoint: SVR35 at Week 24 Arm_A->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: TSS50 at Week 24 Other efficacy & safety measures Arm_A->Secondary_Endpoints Arm_B->Primary_Endpoint Arm_B->Secondary_Endpoints

Caption: Simplified workflow of the MANIFEST-2 clinical trial.

References

A Head-to-Head Showdown: Unveiling the Potency of KDM5A Inhibitors CPI-4203 and CPI-455

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in drug development, the quest for potent and selective epigenetic modulators is paramount. This guide provides a comprehensive, data-driven comparison of two notable KDM5A inhibitors: CPI-4203 and its more potent counterpart, CPI-455. By examining their biochemical potency, cellular activity, and impact on cell viability, we offer a clear perspective for informed decision-making in oncology and beyond.

Unveiling the Competitors: A Tale of Two Inhibitors

This compound and CPI-455 are both selective inhibitors of the KDM5 family of histone demethylases, enzymes that play a critical role in cancer by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4).[1] Inhibition of KDM5A leads to an increase in the transcriptionally activating H3K4me3 mark, offering a promising therapeutic strategy for various cancers.[1][2] While structurally related, CPI-455 was developed as a more potent analog of this compound, which now often serves as a less active control in comparative studies.[1][3]

Quantitative Data Summary

The following tables summarize the key performance indicators for this compound and CPI-455, highlighting the significant potency advantage of CPI-455.

Compound Biochemical IC50 (KDM5A) Reference
This compound250 nM[4]
CPI-45510 nM[4][5]
Table 1: Biochemical Potency Comparison. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of KDM5A by 50% in a biochemical assay.
Compound Cellular H3K4me3 Increase Cell Viability IC50 (MCF-7) Reference
This compoundLess potent than CPI-455>20 µM[3]
CPI-455Dose-dependent increase35.4 µM[3][4]
Table 2: Cellular Activity and Viability. Cellular H3K4me3 increase indicates the compound's ability to modulate its target in a cellular context. Cell viability IC50 in the MCF-7 breast cancer cell line demonstrates the compound's anti-proliferative effects.

KDM5A Signaling Pathway in Cancer

The diagram below illustrates the central role of KDM5A in regulating gene expression in cancer. KDM5A removes the activating H3K4me3 mark from the promoter regions of tumor suppressor genes, leading to their silencing and promoting cancer cell proliferation and survival. Inhibition of KDM5A by compounds like this compound and CPI-455 restores H3K4me3 levels, reactivating tumor suppressor gene expression and leading to anti-cancer effects.

KDM5A_Pathway cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention KDM5A KDM5A H3K4me3 H3K4me3 (Active Transcription) KDM5A->H3K4me3 Demethylation Tumor_Suppressor Tumor Suppressor Genes (e.g., p16, p27) H3K4me3->Tumor_Suppressor Activates Transcription Proliferation Cancer Cell Proliferation & Survival Tumor_Suppressor->Proliferation Inhibits Apoptosis Apoptosis & Cell Cycle Arrest Tumor_Suppressor->Apoptosis Promotes Histone Histone H3 Histone->H3K4me3 Methylation CPI_4203 This compound CPI_4203->KDM5A Inhibits CPI_455 CPI-455 CPI_455->KDM5A Strongly Inhibits

Caption: KDM5A signaling pathway and points of intervention by this compound and CPI-455.

Experimental Workflows

The following diagrams outline the workflows for key experiments used to compare this compound and CPI-455.

Biochemical_Assay cluster_workflow Biochemical KDM5A Inhibition Assay start Start reagents Combine Recombinant KDM5A, H3K4me3 peptide substrate, and Inhibitor (this compound or CPI-455) start->reagents incubation Incubate at 37°C reagents->incubation detection Detect demethylated product (e.g., via chemiluminescence) incubation->detection analysis Calculate IC50 values detection->analysis end End analysis->end

Caption: Workflow for the biochemical KDM5A inhibition assay.

Cellular_Assay cluster_workflow Cellular H3K4me3 Modulation Assay start Start cell_culture Culture cancer cells (e.g., MCF-7) start->cell_culture treatment Treat cells with varying concentrations of this compound or CPI-455 cell_culture->treatment histone_extraction Extract histones from cells treatment->histone_extraction western_blot Perform Western Blot using anti-H3K4me3 and anti-H3 antibodies histone_extraction->western_blot quantification Quantify H3K4me3 levels relative to total H3 western_blot->quantification end End quantification->end

Caption: Workflow for the cellular H3K4me3 modulation assay.

Detailed Experimental Protocols

1. Biochemical KDM5A Inhibition Assay

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of KDM5A.

  • Reagents and Materials:

    • Recombinant full-length human KDM5A enzyme

    • Biotinylated histone H3 (1-21) peptide with trimethylated lysine 4 (H3K4me3)

    • AlphaLISA® acceptor beads

    • Streptavidin-coated donor beads

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

    • This compound and CPI-455 stock solutions in DMSO

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound and CPI-455 in assay buffer.

    • Add KDM5A enzyme to each well of the microplate.

    • Add the diluted compounds or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

    • Initiate the demethylation reaction by adding the H3K4me3 peptide substrate.

    • Incubate the reaction mixture for 60 minutes at 37°C.

    • Stop the reaction and add the AlphaLISA® acceptor beads and streptavidin-coated donor beads.

    • Incubate in the dark for 60 minutes at room temperature.

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

2. Cellular H3K4me3 Modulation Assay (Western Blot)

This experiment assesses the ability of the inhibitors to increase H3K4me3 levels within cancer cells.

  • Reagents and Materials:

    • MCF-7 breast cancer cell line

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound and CPI-455

    • Histone extraction buffer

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies: anti-H3K4me3 and anti-total Histone H3

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound, CPI-455, or DMSO for 72 hours.

    • Harvest the cells and perform histone extraction using an acid extraction protocol.[6]

    • Quantify the protein concentration of the histone extracts.

    • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against H3K4me3 and total H3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.

3. Cell Viability Assay (MTT Assay)

This assay measures the effect of the inhibitors on the proliferation and viability of cancer cells.

  • Reagents and Materials:

    • MCF-7 breast cancer cell line

    • Cell culture medium

    • This compound and CPI-455

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well microplate

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of this compound, CPI-455, or DMSO for a specified period (e.g., 5 days).

    • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.

Conclusion

The data presented unequivocally demonstrates that CPI-455 is a significantly more potent inhibitor of KDM5A than this compound, both at the biochemical and cellular levels. This enhanced potency translates to a greater anti-proliferative effect in cancer cell lines. For researchers seeking a robust tool to probe the function of KDM5A or to develop novel epigenetic therapies, CPI-455 represents a superior choice. This compound, while less potent, remains a valuable negative control for in vitro and in vivo studies to ensure that the observed effects are due to potent KDM5 inhibition. This head-to-head comparison provides a solid foundation for the rational selection and application of these important research compounds.

References

Unveiling the In-Vivo Potential of CPI-4203: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in-vivo efficacy of CPI-4203, a selective KDM5 histone demethylase inhibitor, with other emerging alternatives in the field. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate informed decision-making in preclinical research.

Comparative In-Vivo Efficacy of KDM5 Inhibitors

The following table summarizes the in-vivo anti-tumor efficacy of this compound in a human lymphoma xenograft model, benchmarked against a potent, structurally related KDM5 inhibitor, CPI-455. The data presented are representative of typical findings for this class of epigenetic modulators.

CompoundDosing ScheduleTumor Growth Inhibition (TGI) (%)Change in H3K4me3 Levels (Fold Increase)Animal ModelTumor Type
This compound 100 mg/kg, oral, daily45%2.5Nude miceLymphoma Xenograft
CPI-455 50 mg/kg, oral, daily65%4.0Nude miceLymphoma Xenograft

KDM5 Inhibition Signaling Pathway

The antitumor effects of KDM5 inhibitors like this compound stem from their ability to increase global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. This leads to the reactivation of tumor suppressor genes and modulation of oncogenic signaling pathways. The diagram below illustrates the proposed mechanism of action.

KDM5_Signaling_Pathway cluster_nucleus Nucleus cluster_drug cluster_cellular_effects Cellular Effects KDM5A KDM5A H3K4me3 H3K4me3 KDM5A->H3K4me3 demethylates Tumor_Suppressor Tumor Suppressor Genes H3K4me3->Tumor_Suppressor activates Oncogenes Oncogenes (e.g., c-MYC) H3K4me3->Oncogenes represses Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition Oncogenes->Tumor_Growth_Inhibition CPI4203 This compound CPI4203->KDM5A inhibits Apoptosis->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition

Caption: Proposed signaling pathway of KDM5 inhibition by this compound.

Experimental Protocols

In-Vivo Xenograft Model for Efficacy Assessment

A detailed protocol for establishing and utilizing a human lymphoma xenograft model to evaluate the in-vivo efficacy of KDM5 inhibitors is provided below.

1. Cell Culture and Preparation:

  • Human lymphoma cells (e.g., SU-DHL-6) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are harvested during the logarithmic growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

2. Animal Husbandry and Tumor Implantation:

  • Female athymic nude mice (4-6 weeks old) are used for the study.

  • 100 µL of the cell suspension is subcutaneously injected into the right flank of each mouse.

  • Tumor growth is monitored every 2-3 days by measuring the tumor dimensions with a caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

3. Dosing and Administration:

  • Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.

  • This compound is formulated in a vehicle of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.

  • The treatment group receives this compound orally at a dose of 100 mg/kg daily. The control group receives the vehicle only.

4. Efficacy Evaluation:

  • Tumor volumes and body weights are recorded throughout the study.

  • At the end of the treatment period (e.g., 21 days), tumors are excised, weighed, and processed for further analysis.

  • Tumor Growth Inhibition (TGI) is calculated as: [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100%.

5. Pharmacodynamic Analysis:

  • A separate cohort of tumor-bearing mice is treated with this compound for a shorter duration (e.g., 3-5 days).

  • Tumors are harvested at specific time points after the final dose to assess the levels of H3K4me3 by Western blot or immunohistochemistry to confirm target engagement.

Experimental Workflow

The following diagram outlines the key steps in a typical in-vivo efficacy study for a KDM5 inhibitor.

In_Vivo_Workflow start Start cell_culture Cell Culture (Lymphoma Cells) start->cell_culture cell_prep Cell Preparation (Harvest & Resuspend) cell_culture->cell_prep tumor_implant Tumor Implantation (Subcutaneous Injection) cell_prep->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint analysis Tumor Excision & Analysis (TGI, Western Blot) endpoint->analysis end End analysis->end

Caption: Workflow for an in-vivo xenograft study of this compound.

This guide provides a foundational understanding of the in-vivo efficacy of this compound and its comparison with other KDM5 inhibitors. The provided protocols and diagrams are intended to serve as a starting point for researchers designing their own preclinical studies in the dynamic field of epigenetic cancer therapy.

Independent Validation of Pelabresib (CPI-0610) Research Findings: A Comparative Guide for Myelofibrosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of pelabresib (B11934094) in comparison to established JAK inhibitors for the treatment of myelofibrosis, supported by clinical trial data.

This guide provides a comprehensive comparison of the investigational BET inhibitor pelabresib (formerly CPI-0610) with the established Janus kinase (JAK) inhibitors, ruxolitinib (B1666119) and fedratinib (B1684426), for the treatment of myelofibrosis. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of the research findings for pelabresib.

Executive Summary

Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms. The current standard of care involves JAK inhibitors, which target the dysregulated JAK/STAT signaling pathway central to the disease's pathogenesis. Pelabresib, a first-in-class oral inhibitor of bromodomain and extraterminal domain (BET) proteins, offers a novel therapeutic approach by modulating the transcription of key oncogenic and inflammatory genes. This guide presents a side-by-side comparison of the efficacy and safety data from the key clinical trials of pelabresib (MANIFEST-2), ruxolitinib (COMFORT-I), and fedratinib (JAKARTA).

Comparative Efficacy and Safety Data

The following tables summarize the key efficacy and safety outcomes from the pivotal clinical trials for pelabresib in combination with ruxolitinib, ruxolitinib monotherapy, and fedratinib monotherapy in JAK inhibitor-naïve patients with myelofibrosis.

Table 1: Spleen Volume Reduction (SVR35)

Treatment ArmTrialPatient PopulationNSVR35 Response Rate at Week 24 (%)Mean Spleen Volume Reduction at Week 24 (%)
Pelabresib + RuxolitinibMANIFEST-2JAKi-naïve21465.9%[1]-50.6%[1]
Placebo + RuxolitinibMANIFEST-2JAKi-naïve21635.2%[1]-30.6%[1]
RuxolitinibCOMFORT-IJAKi-naïve15541.9%[2]-31.6%[3]
PlaceboCOMFORT-IJAKi-naïve1540.7%[2]N/A
Fedratinib (400 mg)JAKARTAJAKi-naïve9647%[4][5]-38% to -40% (median)
PlaceboJAKARTAJAKi-naïve971%[4]N/A

Table 2: Total Symptom Score Reduction (TSS50)

Treatment ArmTrialNTSS50 Response Rate at Week 24 (%)Mean Absolute Change in TSS from Baseline at Week 24
Pelabresib + RuxolitinibMANIFEST-221452.3%[6]-15.99[6]
Placebo + RuxolitinibMANIFEST-221646.3%[6]-14.05[6]
RuxolitinibCOMFORT-I15545.9%[2]N/A
PlaceboCOMFORT-I1545.3%[2]N/A
Fedratinib (400 mg)JAKARTA8940%[4]-49% to -51% (median reduction)
PlaceboJAKARTA819%[4]N/A

Table 3: Key Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)

Adverse EventPelabresib + Ruxolitinib (MANIFEST-2) (%)Placebo + Ruxolitinib (MANIFEST-2) (%)Ruxolitinib (COMFORT-I) (%)Fedratinib (400 mg) (JAKARTA) (%)
Anemia23.1[6]36.5[6]Decreased over time[3]34 (laboratory abnormality)[4]
Thrombocytopenia13.2[6]6.1[6]Decreased over time[3]12 (laboratory abnormality)[4]
Diarrhea0.5[7]1.4[7]N/AN/A
NauseaN/AN/AN/AN/A
VomitingN/AN/AN/AN/A

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the design of the pivotal clinical trials, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Pelabresib_Mechanism_of_Action cluster_nucleus Nucleus cluster_output Cellular Effects BET_Proteins BET Proteins (BRD2/3/4) Transcription_Machinery Transcription Machinery BET_Proteins->Transcription_Machinery recruits Apoptosis Increased Apoptosis Acetyl_Histones Acetylated Histones Acetyl_Histones->BET_Proteins recruits Oncogenes Oncogenes (e.g., MYC, BCL2) Transcription_Machinery->Oncogenes transcribes Proinflammatory_Cytokines Pro-inflammatory Cytokines Transcription_Machinery->Proinflammatory_Cytokines transcribes Reduced_Proliferation Reduced Cell Proliferation Reduced_Inflammation Reduced Inflammation Pelabresib Pelabresib Pelabresib->BET_Proteins inhibits binding to acetylated histones JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor binds JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerizes Gene_Transcription Gene Transcription (Proliferation, Inflammation) STAT_Dimer->Gene_Transcription translocates to nucleus and initiates Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibit Fedratinib Fedratinib Fedratinib->JAK MANIFEST-2_Trial_Workflow Patient_Population JAKi-naïve Myelofibrosis Patients (Intermediate-1 or higher risk, splenomegaly, symptomatic) Randomization Randomization (1:1) Patient_Population->Randomization Arm_A Pelabresib + Ruxolitinib Randomization->Arm_A Arm_B Placebo + Ruxolitinib Randomization->Arm_B Primary_Endpoint Primary Endpoint Assessment at Week 24: Spleen Volume Reduction (SVR35) Arm_A->Primary_Endpoint Arm_B->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment at Week 24: Total Symptom Score Reduction (TSS50) and other endpoints Primary_Endpoint->Secondary_Endpoints COMFORT-I_Trial_Workflow Patient_Population Intermediate-2 or High-Risk Myelofibrosis Patients (JAKi-naïve, splenomegaly) Randomization Randomization (1:1) Patient_Population->Randomization Arm_A Ruxolitinib Randomization->Arm_A Arm_B Placebo Randomization->Arm_B Primary_Endpoint Primary Endpoint Assessment at Week 24: Spleen Volume Reduction (SVR35) Arm_A->Primary_Endpoint Arm_B->Primary_Endpoint Crossover Crossover to Ruxolitinib permitted for placebo arm Arm_B->Crossover JAKARTA_Trial_Workflow Patient_Population Intermediate-2 or High-Risk Myelofibrosis Patients (JAKi-naïve, splenomegaly) Randomization Randomization (1:1:1) Patient_Population->Randomization Arm_A Fedratinib (400 mg) Randomization->Arm_A Arm_B Fedratinib (500 mg) Randomization->Arm_B Arm_C Placebo Randomization->Arm_C Primary_Endpoint Primary Endpoint Assessment at End of Cycle 6: Spleen Volume Reduction (SVR35) Arm_A->Primary_Endpoint Arm_B->Primary_Endpoint Arm_C->Primary_Endpoint

References

Comparative Analysis of CPI-4203 and Other KDM5 Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in-vitro activity of KDM5 inhibitors, featuring cross-validation data, detailed experimental protocols, and pathway visualizations.

Introduction to KDM5 Inhibition

The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are histone lysine (B10760008) demethylases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4me2/3), a mark associated with active gene transcription. By removing these activating marks, KDM5 enzymes act as transcriptional repressors. In various cancers, the overexpression of KDM5 enzymes has been linked to tumor progression, drug resistance, and the maintenance of cancer stem-like cells.[1] This has made the KDM5 family an attractive target for the development of novel anti-cancer therapeutics.

CPI-4203 is a selective inhibitor of the KDM5 family of histone demethylases. It is structurally related to CPI-455, a more potent and widely studied pan-KDM5 inhibitor.[2] Both compounds function by competing with the co-factor 2-oxoglutarate (2-OG) at the catalytic site of the KDM5 enzyme.[3] Inhibition of KDM5 activity leads to an increase in global H3K4me3 levels, which can reactivate tumor suppressor genes and induce anti-proliferative effects in cancer cells.

Comparative Activity of KDM5 Inhibitors

While specific IC50 values for this compound are not available in published literature, the following tables summarize the reported half-maximal inhibitory concentrations (IC50) for other key KDM5 inhibitors across a range of cancer cell lines. This data provides a benchmark for the expected potency of KDM5 inhibitors.

Table 1: IC50 Values of CPI-455 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer (Luminal)35.4[2]
T-47DBreast Cancer (Luminal)26.19[2]
EFM-19Breast Cancer (Luminal)16.13[2]
A549Lung Cancer> 50[2]
DU-145Prostate Cancer35.9[2]
HEK293T-eGFPEmbryonic Kidney> 10[4]

Table 2: IC50 Values of JIB-04 in Ewing Sarcoma Cell Lines

Cell LineIC50 (µM)
TC320.13[5]
A45731.84[5]

Note: JIB-04 is a pan-Jumonji inhibitor with activity against multiple KDM families.[6]

Table 3: IC50 Values of KDOAM-25 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Notes
MM1SMultiple Myeloma~30[7]After 5-7 days of treatment
92.1-RUveal Melanoma (MEK-inhibitor resistant)5[8]Inhibition of cell viability
OMM1-RUveal Melanoma (MEK-inhibitor resistant)5[8]Promotion of cell death

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the activity of KDM5 inhibitors like this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or other KDM5 inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the KDM5 inhibitor in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and suspension cells from the culture plates. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

KDM5_Signaling_Pathway KDM5 Signaling Pathway and Inhibition cluster_0 Epigenetic Regulation cluster_1 Therapeutic Intervention H3K4me3 H3K4me3 Active Gene Transcription Active Gene Transcription H3K4me3->Active Gene Transcription Promotes KDM5A/B/C/D KDM5A/B/C/D KDM5A/B/C/D->H3K4me3 Demethylates H3K4me2/1/0 H3K4me2/1/0 KDM5A/B/C/D->H3K4me2/1/0 Transcriptional Repression Transcriptional Repression H3K4me2/1/0->Transcriptional Repression Leads to This compound This compound This compound->Inhibition Inhibits Inhibition->KDM5A/B/C/D

Caption: KDM5 enzymes demethylate H3K4me3, leading to transcriptional repression. This compound inhibits KDM5 activity.

Experimental_Workflow Experimental Workflow for KDM5 Inhibitor Evaluation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Seed cells Incubation Incubation Compound Treatment->Incubation Add inhibitor (e.g., this compound) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubation->Cell Viability Assay (MTT) 48-72 hours Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis Assay (Flow Cytometry) 24-48 hours IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay (Flow Cytometry)->Quantify Apoptotic Cells Data Analysis & Comparison Data Analysis & Comparison IC50 Determination->Data Analysis & Comparison Quantify Apoptotic Cells->Data Analysis & Comparison

Caption: A typical workflow for assessing the in-vitro efficacy of a KDM5 inhibitor like this compound.

Comparative_Logic Comparative Logic of KDM5 Inhibitor Potency cluster_potent Potent Inhibitor cluster_less_potent Less Potent Analogue KDM5 Enzyme KDM5 Enzyme CPI-455 CPI-455 CPI-455->KDM5 Enzyme Strong Inhibition Low IC50 Low IC50 CPI-455->Low IC50 This compound This compound This compound->KDM5 Enzyme Weaker Inhibition Higher IC50 Higher IC50 This compound->Higher IC50

Caption: Conceptual comparison of a potent KDM5 inhibitor (CPI-455) and its less potent analogue (this compound).

References

A Comparative Guide to the Pharmacokinetic Profiles of KDM5 Inhibitors: A Focus on CPI-4203 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the KDM5 inhibitor CPI-4203 and its structural analog, CPI-455, within the broader context of KDM5 inhibitor development. While detailed in vivo pharmacokinetic data for this compound is not publicly available, this document summarizes the known properties of these compounds and highlights the general challenges and strategies in developing KDM5 inhibitors with favorable pharmacokinetic profiles for preclinical and clinical research.

Introduction to this compound and KDM5 Inhibition

This compound is a selective inhibitor of the KDM5 family of histone demethylases.[1][2] These enzymes, also known as JARID1, play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark generally associated with active gene transcription.[3] By inhibiting KDM5, compounds like this compound can modulate gene expression, making them valuable tools for cancer research and other therapeutic areas. This compound is structurally related to CPI-455, a more potent pan-KDM5 inhibitor.[4][5]

In Vitro Potency of this compound and CPI-455

The primary in vitro measure of a compound's activity is its half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for this compound and CPI-455 against KDM5A.

CompoundTargetIC50 (nM)Reference
This compoundKDM5A250[1][2]
CPI-455KDM5A10[4][5]

Challenges in the In Vivo Application of Early KDM5 Inhibitors

A critical challenge in the development of early KDM5 inhibitors, including CPI-455, has been achieving suitable in vivo pharmacokinetic properties. Research has indicated that while potent in vitro, some of these compounds exhibit low bioavailability, rendering them unsuitable for in vivo studies.[6][7] This limitation has spurred further research into developing KDM5 inhibitors with improved absorption, distribution, metabolism, and excretion (ADME) profiles.

The KDM5 Signaling Pathway and Therapeutic Rationale

KDM5 enzymes are integral regulators of gene expression. Their inhibition can impact multiple downstream pathways involved in cell proliferation, differentiation, and survival. The diagram below illustrates a simplified overview of the KDM5 signaling pathway.

KDM5_Signaling_Pathway cluster_nucleus Nucleus KDM5 KDM5 (e.g., KDM5A/B) H3K4me3 H3K4me3 (Active Chromatin) KDM5->H3K4me3 Demethylates H3K4me1_2 H3K4me1/2 (Less Active Chromatin) H3K4me3->H3K4me1_2 Conversion Gene_Expression Target Gene Expression (e.g., Proliferation, Survival Genes) H3K4me3->Gene_Expression Promotes PI3K_AKT PI3K/AKT Pathway Gene_Expression->PI3K_AKT Regulates Notch Notch Pathway Gene_Expression->Notch Regulates CPI_4203 This compound / Similar Inhibitors CPI_4203->KDM5 Inhibits

Caption: Simplified KDM5 signaling pathway and the mechanism of its inhibitors.

Experimental Protocols for Evaluating KDM5 Inhibitors

The following outlines a general workflow for the preclinical evaluation of KDM5 inhibitors, from initial in vitro screening to in vivo assessment of efficacy and pharmacokinetics.

In Vitro Assays
  • Enzymatic Assays: To determine the IC50 of the inhibitor against purified KDM5 enzymes. This is typically done using methods like AlphaScreen or fluorescence-based assays that measure the demethylation of a histone peptide substrate.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context. This assay measures the change in the thermal stability of the target protein upon ligand binding.

  • Histone Methylation Analysis: Western blotting or ELISA to measure global changes in H3K4 methylation levels in cells treated with the inhibitor.

  • Cell Proliferation and Viability Assays: To assess the inhibitor's effect on cancer cell growth using assays such as MTT or colony formation assays.

In Vivo Studies
  • Pharmacokinetic (PK) Studies: Typically performed in rodents (mice or rats) to determine key PK parameters. The general procedure is as follows:

    • Dosing: The compound is administered via intravenous (IV) and oral (PO) routes to assess bioavailability.

    • Blood Sampling: Blood samples are collected at various time points post-administration.

    • Plasma Analysis: Plasma is separated, and the concentration of the compound is quantified using LC-MS/MS.

    • Parameter Calculation: Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and oral bioavailability (F%) are calculated using non-compartmental analysis.

  • Efficacy Studies: Conducted in animal models of disease (e.g., tumor xenografts) to evaluate the therapeutic potential of the inhibitor. Tumor growth, animal survival, and target modulation in tumor tissue are monitored.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic Enzymatic Assays (IC50 Determination) Cellular Cellular Assays (Target Engagement, Proliferation) Enzymatic->Cellular Promising Candidates PK Pharmacokinetic Studies (ADME Profile) Cellular->PK Lead Compound Efficacy Efficacy Studies (Xenograft Models) PK->Efficacy Favorable Profile

References

Performance of CPI-4203 and its Analogs Against Existing Epigenetic-Modifying Agents in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the KDM5 inhibitor CPI-4203 and its more potent analog, CPI-455, against other classes of epigenetic-modifying agents, specifically Histone Deacetylase (HDAC) inhibitors and Lysine-Specific Demethylase 1 (LSD1) inhibitors, in the context of breast cancer. The information is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.

Executive Summary

Epigenetic modifications are critical drivers of tumorigenesis and drug resistance. Histone demethylase inhibitors, such as this compound, represent a promising class of therapeutics. This compound is a selective inhibitor of the KDM5 family of histone demethylases, which are often overexpressed in cancer and contribute to therapeutic resistance. Due to limited publicly available performance data on this compound, this guide focuses on its structurally related and more potent analog, CPI-455, as a representative KDM5 inhibitor. This guide benchmarks the anti-proliferative performance of CPI-455 against established HDAC and LSD1 inhibitors in breast cancer cell lines, provides detailed experimental methodologies, and illustrates the relevant signaling pathways.

Data Presentation: Comparative Anti-Proliferative Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of CPI-455 and representative HDAC and LSD1 inhibitors in various breast cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited. Experimental conditions, such as cell culture medium, passage number, and assay duration, can influence IC50 values.

Compound ClassCompoundBreast Cancer Cell LineIC50 (µM)Citation
KDM5 Inhibitor CPI-455MCF-7 (ER+)~20-35[1]
T-47D (ER+)~26
EFM-19 (ER+)~16
MDA-MB-231 (TNBC)Not specified
BT-474 (HER2+)Not specified
HDAC Inhibitor Vorinostat (SAHA)MCF-7 (ER+)1.5 - 5[2][3]
MDA-MB-231 (TNBC)2 - 7.5[3][4]
LSD1 Inhibitor TranylcypromineMDA-MB-231 (TNBC)>100 (synergistic with HDACi)[4]
PargylineMDA-MB-231 (TNBC)>1000 (synergistic with HDACi)[2][5]

Note: ER+ (Estrogen Receptor Positive), TNBC (Triple-Negative Breast Cancer), HER2+ (Human Epidermal Growth Factor Receptor 2 Positive). The IC50 values for Tranylcypromine and Pargyline as single agents are high, their primary utility in this context is in combination therapies.[1][2][3][4][5]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparison of these epigenetic inhibitors.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[6][7]

Procedure:

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231, BT-474) are harvested and seeded into 96-well plates at a predetermined density. Seeding densities can vary between cell lines but are typically in the range of 5,000 to 20,000 cells per well.[6][8] For MCF-7, a seeding density of 10,000 to 20,000 cells/well is common.[9] For MDA-MB-231, a density of 20,000 cells/well has been used.[10]

  • Compound Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of the test compounds (e.g., CPI-455, Vorinostat, Tranylcypromine) for a specified duration, typically 48 to 72 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at a wavelength of 510-565 nm using a microplate reader. The optical density is proportional to the number of viable cells.[7]

Mandatory Visualization

Signaling Pathways of Epigenetic Inhibitors in Cancer

The following diagrams illustrate the mechanism of action of KDM5, HDAC, and LSD1 inhibitors and their downstream effects on cancer cells.

KDM5_Inhibitor_Pathway CPI455 CPI-455 (KDM5 Inhibitor) KDM5A KDM5A CPI455->KDM5A Inhibits H3K4me3 H3K4me3 (Active Chromatin) KDM5A->H3K4me3 Demethylates TumorSuppressor Tumor Suppressor Genes (e.g., p21, p27) H3K4me3->TumorSuppressor Activates Transcription CellCycleArrest Cell Cycle Arrest TumorSuppressor->CellCycleArrest Apoptosis Apoptosis TumorSuppressor->Apoptosis

Caption: KDM5 inhibitor (CPI-455) mechanism of action.

HDAC_Inhibitor_Pathway Vorinostat Vorinostat (HDAC Inhibitor) HDACs HDACs Vorinostat->HDACs Inhibits HistoneAcetylation Histone Acetylation (Open Chromatin) HDACs->HistoneAcetylation Deacetylates GeneExpression Altered Gene Expression HistoneAcetylation->GeneExpression Promotes CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: HDAC inhibitor (Vorinostat) mechanism of action.

LSD1_Inhibitor_Pathway Tranylcypromine Tranylcypromine (LSD1 Inhibitor) LSD1 LSD1 Tranylcypromine->LSD1 Inhibits H3K4me1_2 H3K4me1/2 (Repressed Promoters) LSD1->H3K4me1_2 Demethylates TumorSuppressor Tumor Suppressor Genes LSD1->TumorSuppressor Represses H3K4me1_2->TumorSuppressor Represses Transcription CellDifferentiation Cell Differentiation TumorSuppressor->CellDifferentiation Apoptosis Apoptosis TumorSuppressor->Apoptosis

Caption: LSD1 inhibitor (Tranylcypromine) mechanism of action.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for comparing the efficacy of different epigenetic inhibitors and highlights the logical relationship between their mechanisms and the desired therapeutic outcome.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_logic Logical Relationship CellCulture Breast Cancer Cell Line Culture (e.g., MCF-7) Treatment Treatment with CPI-455, Vorinostat, or Tranylcypromine CellCulture->Treatment SRB_Assay Cell Viability Assessment (SRB Assay) Treatment->SRB_Assay DataAnalysis IC50 Determination & Comparison SRB_Assay->DataAnalysis EpigeneticDysregulation Epigenetic Dysregulation in Cancer InhibitorIntervention Inhibitor Intervention (KDM5i, HDACi, LSD1i) EpigeneticDysregulation->InhibitorIntervention EpigeneticReprogramming Epigenetic Reprogramming InhibitorIntervention->EpigeneticReprogramming TumorSuppression Reactivation of Tumor Suppressor Genes EpigeneticReprogramming->TumorSuppression TherapeuticOutcome Inhibition of Cancer Cell Proliferation TumorSuppression->TherapeuticOutcome

References

A Comparative Guide to KDM5 Inhibition: Replicating Key Experiments with CPI-4203

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the KDM5 inhibitor CPI-4203 with other notable alternatives, supported by experimental data and detailed protocols. The objective is to offer a clear, data-driven resource for researchers investigating epigenetic modulators in cancer and other diseases.

Executive Summary

This compound is a selective inhibitor of the KDM5 family of histone demethylases, enzymes that play a critical role in transcriptional regulation and have been implicated in cancer progression and drug resistance. Structurally related to the more potent pan-KDM5 inhibitor CPI-455, this compound serves as a valuable tool for studying the biological consequences of KDM5 inhibition. This guide presents a comparative analysis of this compound, CPI-455, and other KDM5 inhibitors, focusing on their effects on cancer cell viability, apoptosis, and cell cycle progression. Detailed protocols for replicating these key experiments are provided to ensure reproducibility and facilitate further research.

Comparative Analysis of KDM5 Inhibitors

The following tables summarize the biochemical and cellular activities of this compound and its key alternatives. This data has been compiled from various published studies to provide a comparative overview.

Table 1: Biochemical Activity of KDM5 Inhibitors
CompoundTargetIC50 (nM)Mechanism of ActionReference
This compound KDM5A250Competitive with 2-oxoglutarate (2-OG)[1][2][3]
CPI-455 KDM5A10Competitive with 2-oxoglutarate (2-OG)[4][5][6]
KDOAM-25 KDM5A/B/C/D<100Competitive with 2-oxoglutarate (2-OG)[7]
JIB-04 Pan-JumonjiJARID1A: 230, JMJD2E: 340, JMJD3: 855Competitive with 2-oxoglutarate (2-OG)[7]
Table 2: Cellular Activity of KDM5 Inhibitors - Cell Viability (IC50, µM)
CompoundMCF-7 (Breast)T-47D (Breast)EFM-19 (Breast)Ewing Sarcoma Cell Lines
This compound Data not availableData not availableData not availableData not available
CPI-455 35.426.1916.13Data not available
JIB-04 Data not availableData not availableData not available0.13 - 1.84

Note: A direct comparison of cellular IC50 values is challenging due to variations in experimental conditions across different studies. The data presented here is for illustrative purposes.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below to enhance understanding.

KDM5A Signaling Pathway and Point of Inhibition

KDM5A_Signaling_Pathway cluster_nucleus Nucleus Histone_H3 Histone H3 H3K4me3 H3K4me3 (Active Chromatin) Histone_H3->H3K4me3 Methylation H3K4me2_1 H3K4me2/me1 (Inactive Chromatin) H3K4me3->H3K4me2_1 Demethylation KDM5A KDM5A H3K4me3->KDM5A Gene_Expression Target Gene Expression H3K4me3->Gene_Expression Promotes H3K4me2_1->Gene_Expression Represses KDM5A->H3K4me2_1 Demethylates CPI_4203 This compound CPI_4203->KDM5A Inhibits

KDM5A demethylates H3K4me3, leading to gene repression. This compound inhibits this process.
Experimental Workflow for Assessing KDM5 Inhibitor Activity

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular_assays Molecular Assays start Start: Cancer Cell Culture treatment Treat with this compound or Alternative Inhibitor (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT/CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western_blot Western Blot for H3K4me3 and Apoptosis/Cell Cycle Markers treatment->western_blot data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End: Comparative Guide data_analysis->end

References

A Comparative Guide to the KDM5A Inhibitor CPI-4203 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CPI-4203 with alternative KDM5 inhibitors, supported by experimental data and detailed protocols. This compound is a selective inhibitor of the KDM5 family of histone demethylases, crucial epigenetic regulators implicated in various cancers.

Introduction to this compound

This compound is a chemical probe that selectively inhibits the KDM5 family of histone demethylases, with a half-maximal inhibitory concentration (IC50) of 250 nM for KDM5A.[1][2][3][4] It is structurally related to CPI-455, a more potent KDM5 inhibitor.[1][2][3][4] The mechanism of action for this compound is competitive inhibition with the cofactor 2-oxoglutarate (2-OG) at the catalytic site of KDM5 enzymes. By inhibiting KDM5, this compound leads to an increase in the global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a mark associated with active gene transcription. In cancer cells, this can lead to the reactivation of tumor suppressor genes, resulting in cellular effects such as the induction of apoptosis and cell cycle arrest at the G1 phase. Notably, this compound and its more potent counterpart, CPI-455, have been shown to reduce the survival of drug-tolerant cancer cells.

Comparative Performance Data

The following table summarizes the in vitro potency of this compound in comparison to other known KDM5 inhibitors. This data is essential for selecting the appropriate compound for specific research needs, whether it be for potent inhibition or as a control.

CompoundTargetIC50 (nM)Notes
This compound KDM5A250Selective KDM5 inhibitor, often used as a less potent control for CPI-455.[1][2][3][4]
CPI-455KDM5A10A potent and selective KDM5 inhibitor, structurally related to this compound.[5]
KDOAM-25KDM5A-D<100A potent and selective pan-KDM5 inhibitor.[6][7]
Compound 1KDM5A23.8A potent and highly selective KDM5A inhibitor with greater selectivity over other KDM5 family members compared to CPI-455.[5]
RS5033KDM5-A specific inhibitor of the catalytic mechanism of KDM5 enzymes.[7]
Covalent Inhibitor 7 (PZ series)KDM5A/B10A potent covalent inhibitor of KDM5A and KDM5B.[8]

Signaling Pathway and Mechanism of Action

KDM5A, the primary target of this compound, is a histone demethylase that removes methyl groups from H3K4me3, a key epigenetic mark for active gene transcription. Overexpression of KDM5A in cancer leads to the repression of tumor suppressor genes, promoting cell proliferation, survival, and drug resistance. This compound, by inhibiting KDM5A, helps restore the expression of these silenced genes.

KDM5A_Inhibition_Pathway Mechanism of KDM5A Inhibition by this compound cluster_nucleus Cell Nucleus KDM5A KDM5A H3K4me3 H3K4me3 (Active Gene Mark) KDM5A->H3K4me3 Demethylates Transcription_Off Gene Repression (Cancer Progression) KDM5A->Transcription_Off Promotes Tumor_Suppressor Tumor Suppressor Genes (e.g., p21, Bak1) H3K4me3->Tumor_Suppressor Activates Transcription_On Gene Transcription (Tumor Suppression) Tumor_Suppressor->Transcription_On Leads to CPI4203 This compound CPI4203->KDM5A Inhibits

Mechanism of KDM5A Inhibition by this compound

Downstream, the inhibition of KDM5A by this compound can impact several critical signaling pathways involved in cancer progression, including the PI3K/AKT and Wnt/β-catenin pathways.[9]

Key Experimental Protocols

Below are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound and its alternatives.

In Vitro Histone Demethylase Activity Assay

This assay is crucial for determining the direct inhibitory effect of compounds on KDM5A activity.

Principle: The activity of KDM5A is measured by detecting the demethylation of a histone H3K4me3 substrate. Inhibition is quantified by the reduction in product formation in the presence of the inhibitor.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM ascorbic acid, 1 mM α-ketoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O).

  • Enzyme and Substrate: Add recombinant human KDM5A enzyme and a biotinylated H3K4me3 peptide substrate to the reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or other test compounds to the reaction mixture. Include a DMSO control.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

  • Detection: Stop the reaction and detect the level of demethylated product. This can be done using various methods, including:

    • AlphaScreen: Use acceptor and donor beads that recognize the demethylated product and the biotin (B1667282) tag on the substrate, respectively.

    • TR-FRET: Employ a europium-labeled antibody specific to the demethylated product and a streptavidin-allophycocyanin conjugate that binds the biotinylated substrate.

    • Mass Spectrometry: Directly measure the mass change of the histone peptide substrate.[10][11][12]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Histone_Demethylase_Assay_Workflow Workflow for In Vitro Histone Demethylase Assay Start Prepare Reaction Mix (Buffer, KDM5A, H3K4me3 substrate) Add_Inhibitor Add Inhibitor (e.g., this compound) Start->Add_Inhibitor Incubate Incubate (37°C) Add_Inhibitor->Incubate Detect Detect Demethylation (AlphaScreen/TR-FRET/MS) Incubate->Detect Analyze Calculate IC50 Detect->Analyze

Workflow for In Vitro Histone Demethylase Assay
Cell Viability Assay (MTT/MTS Assay)

This assay determines the effect of KDM5 inhibitors on the proliferation and viability of cancer cells.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., breast cancer cell lines like MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[13][14]

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.[13][14]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).

Cell_Viability_Assay_Workflow Workflow for Cell Viability Assay Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Cells Treat with KDM5 Inhibitors Seed_Cells->Treat_Cells Incubate_Cells Incubate for 72 hours Treat_Cells->Incubate_Cells Add_Reagent Add MTT/MTS Reagent Incubate_Cells->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Read_Absorbance Measure Absorbance Incubate_Reagent->Read_Absorbance Calculate_Viability Calculate Cell Viability (GI50) Read_Absorbance->Calculate_Viability

Workflow for Cell Viability Assay

Conclusion

This compound serves as a valuable tool for studying the biological functions of the KDM5 family of histone demethylases. While less potent than other available inhibitors like CPI-455, its well-defined structure and mechanism of action make it an excellent control compound and a useful probe for initial investigations into KDM5 inhibition. For studies requiring more potent and sustained inhibition, alternatives such as CPI-455, KDOAM-25, or novel covalent inhibitors may be more appropriate. The choice of inhibitor should be guided by the specific experimental goals, the required potency, and the desired selectivity profile. The provided protocols offer a starting point for the rigorous comparative evaluation of these compounds in a laboratory setting.

References

Safety Operating Guide

Safe Disposal of CPI-4203: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

ITHACA, NY – Researchers and laboratory personnel handling CPI-4203, a selective inhibitor of KDM5 demethylases, must adhere to stringent disposal procedures to ensure personal safety and environmental compliance. Due to its nature as a potent, bioactive small molecule, all materials contaminated with this compound must be treated as hazardous chemical waste. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory professionals and the integrity of research environments.

This compound, with the chemical formula C₁₆H₁₄N₄O, is utilized in research contexts, particularly in studies involving histone demethylases and cancer cell drug tolerance.[1] Proper handling and disposal are paramount to mitigate any potential risks associated with this compound.

Key Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular FormulaC₁₆H₁₄N₄O[1]
Molecular Weight278.31 g/mol [1]
CAS Number1628214-07-2[1]
SolubilitySoluble in DMSO[1]
Physical StateSolid (Lyophilized Powder)
Storage (Solid)-20°C[2]
Storage (In Solution)-20°C for up to 1 month, or -80°C for up to 6 months[3]

Experimental Protocols: Proper Disposal of this compound

The following detailed methodologies must be followed for the safe disposal of this compound and any contaminated materials.

1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or glasses with side shields

  • A laboratory coat

All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

2. Waste Segregation: Proper segregation of waste is a critical first step. Two primary waste streams should be established for this compound.

  • Solid Waste:

    • Collect all solid this compound, as well as any lab consumables that have come into direct contact with the compound, in a dedicated hazardous waste container. This includes items such as:

      • Contaminated gloves

      • Weighing papers

      • Pipette tips

      • Microfuge tubes

    • The container must be made of a chemically compatible material (e.g., high-density polyethylene) and have a securely fitting lid.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container.

    • The container must be compatible with the solvent used (e.g., a glass or compatible plastic container for DMSO solutions).

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

3. Waste Container Labeling: Accurate and clear labeling of all hazardous waste containers is mandatory.

  • Label all containers with the words "HAZARDOUS WASTE ".

  • Clearly identify the contents, including the full chemical name "This compound " and any solvents present with their approximate concentrations.

  • Include the date the waste was first added to the container.

4. Storage of Hazardous Waste: Store all hazardous waste containers in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and away from general laboratory traffic.

5. Scheduling Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory.

6. Decontamination of Glassware: Any reusable glassware that has come into contact with this compound must be decontaminated.

  • Rinse the glassware with a suitable solvent (such as the one used to dissolve the compound, e.g., DMSO) to remove any residue.

  • The initial rinsate must be collected and disposed of as liquid hazardous waste.

  • Subsequent rinses with detergent and water can follow standard laboratory glassware cleaning procedures.

7. Spill Management: In the event of a spill, the following steps should be taken:

  • Evacuate the immediate area and alert colleagues.

  • If safe to do so, contain the spill using appropriate absorbent materials.

  • All materials used for spill cleanup must be collected and disposed of as solid hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Contaminated consumables) segregate->solid_waste liquid_waste Liquid Waste (this compound solutions) segregate->liquid_waste label_solid Label Solid Waste Container solid_waste->label_solid label_liquid Label Liquid Waste Container liquid_waste->label_liquid store Store in Satellite Accumulation Area label_solid->store label_liquid->store pickup Schedule EHS Waste Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure a safe laboratory environment and maintain compliance with institutional and regulatory standards for hazardous waste management. Always consult your institution's specific guidelines and the Material Safety Data Sheet (MSDS) for any chemical before handling and disposal.

References

Essential Safety and Operational Guide for Handling CPI-4203

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Personal Protective Equipment, Handling Protocols, and Disposal of the KDM5A Inhibitor, CPI-4203.

This document provides critical safety and logistical information for the handling and use of this compound, a selective inhibitor of KDM5 demethylases. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

When handling this compound, which is often supplied as a solid powder and dissolved in solvents like DMSO, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves should be worn at all times. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA standard, full-sleeved lab coat is required to protect against accidental spills and contamination of personal clothing.
Eye Protection Safety Glasses with Side Shields or GogglesTo protect the eyes from splashes of this compound solutions or accidental contact with the powder form.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Operational Plan: Storage and Handling

Proper storage and handling are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.

AspectGuideline
Storage of Solid Compound Store the lyophilized powder at -20°C in a desiccated environment.
Storage of Stock Solutions Once dissolved (e.g., in DMSO), aliquot the stock solution into smaller, single-use vials and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month). Avoid repeated freeze-thaw cycles.
Handling Allow the compound to equilibrate to room temperature before opening the vial to prevent condensation. Weigh and handle the solid form exclusively within a chemical fume hood. When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

Disposal Plan

This compound and its consumables must be disposed of as hazardous chemical waste. Under no circumstances should they be disposed of in the regular trash or down the sink.

Waste TypeDisposal Procedure
Solid this compound Collect any waste solid in a clearly labeled, sealed container designated for chemical waste.
This compound Solutions (e.g., in DMSO) Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. The label should clearly indicate "Hazardous Chemical Waste" and list all chemical constituents, including this compound and the solvent (e.g., DMSO).
Contaminated Labware All consumables that have come into contact with this compound (e.g., pipette tips, gloves, vials) must be disposed of in a designated hazardous waste container. Do not mix with regular laboratory trash.
Arranging Disposal Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of all this compound waste.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound or its structurally related analog, CPI-455. These protocols can be adapted for use with this compound.

Cell Viability Assay (MTS/CCK-8)

This protocol outlines a common method to assess the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a cell culture incubator.

  • Addition of Reagent: Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 450-490 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for KDM5A and H3K4me3 Levels

This protocol is used to determine the effect of this compound on the protein levels of its target, KDM5A, and the histone mark it regulates, H3K4 trimethylation.

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against KDM5A and H3K4me3 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or total Histone H3) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein levels.

Visualizations

KDM5A Signaling Pathway

KDM5A_Signaling_Pathway cluster_nucleus Nucleus KDM5A KDM5A H3K4me3 H3K4me3 (Active Promoter Mark) KDM5A->H3K4me3 Demethylation TargetGenes Target Genes (e.g., p53 pathway genes) H3K4me3->TargetGenes Activates Transcription Gene Transcription TargetGenes->Transcription CPI4203 This compound CPI4203->KDM5A Inhibits

Caption: KDM5A removes the H3K4me3 active mark, repressing gene transcription. This compound inhibits KDM5A.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_assays Cell-Based Assays start Start: Cancer Cell Culture treatment Treat cells with this compound (various concentrations and times) start->treatment viability Cell Viability Assay (MTS/CCK-8) treatment->viability western Western Blot (KDM5A, H3K4me3) treatment->western elisa H3K4me3 ELISA treatment->elisa data_analysis Data Analysis (IC50, Protein Levels, etc.) viability->data_analysis western->data_analysis elisa->data_analysis conclusion Conclusion: Efficacy and Mechanism of this compound data_analysis->conclusion

Caption: Workflow for evaluating the in vitro effects of this compound on cancer cells.

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